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  • Product: 3-Bromomethyl-5-furan-2-yl-isoxazole
  • CAS: 1357352-10-3

Core Science & Biosynthesis

Foundational

A Technical Guide to the Structural Elucidation of 3-Bromomethyl-5-furan-2-yl-isoxazole

Preamble: The Imperative for Unambiguous Characterization In the landscape of modern drug discovery and materials science, heterocyclic compounds are foundational scaffolds. Among these, the isoxazole ring is a "privileg...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative for Unambiguous Characterization

In the landscape of modern drug discovery and materials science, heterocyclic compounds are foundational scaffolds. Among these, the isoxazole ring is a "privileged structure," appearing in numerous FDA-approved drugs and advanced molecular probes due to its unique electronic properties and ability to participate in various biological interactions.[1][2] The specific molecule of interest, 3-Bromomethyl-5-furan-2-yl-isoxazole, combines three key pharmacophoric elements: the isoxazole core, a reactive bromomethyl group suitable for further derivatization, and a furan moiety known for its diverse biological activities.[3][4]

Contextual Framework: A Plausible Synthetic Origin

Before analysis, understanding the molecule's synthetic heritage is crucial for anticipating potential impurities or isomeric byproducts. A highly efficient and regioselective method for constructing 3,5-disubstituted isoxazoles is the [3+2] cycloaddition (Huisgen cycloaddition) between a nitrile oxide and an alkyne.[5][6][7]

A plausible synthesis for our target compound would involve the in-situ generation of bromoacetonitrile oxide from bromoacetaldoxime, which then reacts with 2-ethynylfuran. This specific pathway strongly favors the desired regioisomer due to electronic and steric factors, but rigorous spectroscopic confirmation remains essential.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product R1 Bromoacetaldoxime Cond [3+2] Cycloaddition (e.g., NCS, Base) R1->Cond R2 2-Ethynylfuran R2->Cond Prod 3-Bromomethyl-5-furan-2-yl-isoxazole Cond->Prod G start Synthesized Crude Product ms HRMS Analysis start->ms Step 1 ir FTIR Analysis start->ir Step 2 nmr NMR Analysis (1H, 13C, 2D) start->nmr Step 3 formula Elemental Formula (C8H6BrNO2) ms->formula groups Functional Groups (C=N, C=C, C-O, C-Br) ir->groups connectivity Atom Connectivity & Regiochemistry nmr->connectivity final Confirmed Structure formula->final Data Integration groups->final Data Integration connectivity->final Data Integration

Caption: Logical workflow for spectroscopic structure elucidation.

High-Resolution Mass Spectrometry (HRMS): The Molecular Blueprint

The first step is to establish the elemental composition. Low-resolution mass spectrometry can be misleading, but HRMS provides the requisite accuracy to distinguish between isobaric formulas.

Causality: We choose HRMS to obtain a highly accurate mass measurement, which is essential for calculating a unique and unambiguous elemental formula. This is the foundational data point upon which all other interpretations are built.

Predicted HRMS Data

IonCalculated m/zObserved m/zΔ (ppm)Elemental Composition
[M+H]⁺ (⁷⁹Br)243.9658~243.9660< 5C₈H₇⁷⁹BrNO₂
[M+H]⁺ (⁸¹Br)245.9638~245.9640< 5C₈H₇⁸¹BrNO₂

Key Interpretive Insights:

  • Isotopic Pattern: The most telling feature will be the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (e.g., ~244 and ~246 for [M+H]⁺). This is the characteristic signature of a molecule containing a single bromine atom (⁷⁹Br and ⁸¹Br isotopes exist in an ~1:1 ratio). [8]* Fragmentation: Electron impact (EI) or collision-induced dissociation (CID) would likely show characteristic fragmentation patterns. The weakest bond, the C-Br bond, is expected to cleave readily. A primary fragmentation pathway involves the loss of a bromine radical (•Br) to yield a stable resonance-delocalized cation. Further fragmentation of the isoxazole ring itself can occur via cleavage of the weak N-O bond. [9] Experimental Protocol: HRMS (ESI-TOF)

  • Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrument Setup: Calibrate a Time-of-Flight (TOF) mass spectrometer using a known standard. Set the ionization source to Electrospray Ionization (ESI) in positive mode.

  • Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 50-500.

  • Analysis: Process the spectrum to identify the monoisotopic peaks for the ⁷⁹Br and ⁸¹Br species. Use the instrument software to calculate the exact mass and determine the elemental composition, ensuring the mass error is below 5 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR provides a rapid and non-destructive confirmation of the key functional groups present. While it doesn't reveal connectivity, it validates the presence of the core heterocyclic rings.

Causality: This technique is employed to quickly verify that the fundamental building blocks (isoxazole and furan rings) have been successfully incorporated into the final structure, and to confirm the absence of precursor functional groups (e.g., -OH from an oxime, C≡C-H from an alkyne). [10] Predicted FTIR Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
~3120-3150MediumC-H stretch (furan and isoxazole rings)
~1610-1650MediumC=N stretch (isoxazole ring)
~1500-1580StrongC=C stretching (aromatic rings)
~1420-1470MediumRing stretching (isoxazole)
~1010-1250StrongC-O-C stretch (furan ring and isoxazole N-O)
~600-700MediumC-Br stretch (bromomethyl group)

Experimental Protocol: FTIR (ATR)

  • Sample Preparation: Place a small, solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Background Scan: Perform a background scan with a clean, empty crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Apply pressure to ensure good contact and acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Identify and label the major absorption peaks and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

NMR is the cornerstone of structure elucidation, providing detailed information about the chemical environment, count, and connectivity of every proton and carbon atom. For a molecule like this, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is non-negotiable for an unambiguous assignment. [11] 2.3.1 ¹H NMR Spectroscopy: Proton Environment and Connectivity

Causality: ¹H NMR provides the first detailed look at the electronic environment of the protons. The chemical shift indicates the degree of shielding, integration gives the proton count, and the splitting pattern (multiplicity) reveals the number of neighboring protons, establishing initial connectivity. [12] Predicted ¹H NMR Data (500 MHz, CDCl₃)

LabelChemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
H-a~4.65s2H-CH₂ BrSinglet due to no adjacent protons. Downfield shift caused by the electronegative Br atom and proximity to the isoxazole ring.
H-4~6.80s1HIsoxazole CH Singlet, characteristic of a proton at the 4-position of a 3,5-disubstituted isoxazole. Deshielded by the heterocyclic system. [12]
H-4'~6.60dd (J≈3.5, 1.8 Hz)1HFuran CH (position 4)Doublet of doublets, coupled to both H-3' and H-5'.
H-3'~7.20d (J≈3.5 Hz)1HFuran CH (position 3)Doublet, coupled to H-4'. Its downfield position is due to proximity to the isoxazole ring.
H-5'~7.65d (J≈1.8 Hz)1HFuran CH (position 5)Doublet, coupled to H-4'. Most downfield furan proton due to being adjacent to the furan oxygen.

2.3.2 ¹³C NMR Spectroscopy: The Carbon Skeleton

Causality: This experiment identifies all unique carbon environments in the molecule. The chemical shifts are highly sensitive to hybridization and the electronic effects of neighboring atoms, providing a complete map of the carbon framework.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignmentRationale
~25.0-C H₂BrAliphatic carbon, shifted downfield by the attached bromine.
~102.5Isoxazole C-4Shielded sp² carbon of the isoxazole ring.
~112.8Furan C-4'Shielded sp² carbon of the furan ring.
~116.0Furan C-3'Deshielded relative to C-4' due to proximity to the isoxazole substituent.
~145.0Furan C-5'Most deshielded furan CH carbon, adjacent to the oxygen atom.
~148.0Furan C-2'Quaternary carbon attached to the isoxazole ring.
~161.0Isoxazole C-3Deshielded quaternary carbon attached to the bromomethyl group.
~168.5Isoxazole C-5Deshielded quaternary carbon attached to the furan ring.

2.3.3 2D NMR: Connecting the Dots

Causality: While 1D NMR provides the pieces of the puzzle, 2D NMR provides the instructions for assembling them. COSY confirms proton-proton couplings, while HSQC links protons to their directly attached carbons. Most importantly, HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is the ultimate tool for confirming the connectivity between the distinct molecular fragments (bromomethyl, isoxazole, furan).

Key Predicted HMBC Correlations:

Caption: Key HMBC correlations confirming fragment connectivity.

  • H-a to C-3 & C-4: The protons of the bromomethyl group (H-a) must show a correlation to the isoxazole C-3, confirming their attachment. A weaker correlation to C-4 may also be visible. This is a critical link.

  • H-4 to C-3 & C-5: The isoxazole proton (H-4) will correlate to both quaternary carbons C-3 and C-5, defining the central ring's substitution pattern.

  • H-3' to C-5: The furan proton (H-3') should show a correlation to the isoxazole C-5. This is the definitive proof that the furan ring is attached at the 5-position of the isoxazole, confirming the regiochemistry.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR: Acquire a standard proton spectrum on a 400 MHz or higher spectrometer. Ensure proper shimming for high resolution. Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS peak at 0.00 ppm. Integrate all peaks.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed to achieve a good signal-to-noise ratio.

  • 2D NMR: Perform standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets. Optimize the HMBC experiment to detect long-range couplings of ~8 Hz.

  • Analysis: Systematically analyze all spectra. Use the HSQC to assign protons to their carbons. Use COSY to trace proton-proton spin systems. Finally, use the HMBC to piece together the molecular fragments into the final, unambiguous structure.

Conclusion: The Convergence of Evidence

References

  • Manisekar, S., et al. (2019). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. ResearchGate. Available at: [Link]

  • Al-Ayed, A. S. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available at: [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. organic-chemistry.org. Available at: [Link]

  • Abbas, A. F., et al. (2014). Synthesis, Characterization and Computational Study of Some New 5-(Furan-2-yl)-3-phenyl-4,5-dihydroisoxazole Derivatives from Chalcone Compounds. International Journal of Pharmaceutical, Chemical and Biological Sciences. Available at: [Link]

  • Thorwirth, R., et al. (2020). The infrared spectrum of isoxazole in the range 600–1400 cm⁻¹, including a high-resolution study. ResearchGate. Available at: [Link]

  • Palmieri, A., et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. PubMed Central. Available at: [Link]

  • Kumar, A., et al. (2020). Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Nguyen, T., et al. (2016). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of isoxazole derivatives by 1,3-DC of NOs and alkynes... ResearchGate. Available at: [Link]

  • Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry. Available at: [Link]

  • Kulchitsky, V. A., et al. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. Available at: [Link]

  • Maccioni, E., et al. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Sciforum. (n.d.). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. Available at: [Link]

  • Pinto, A., et al. (2021). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. MDPI. Available at: [Link]

  • Kumar, A., et al. (2012). Synthesis of some isoxazole derivatives by ring transformation of pyrone-2. JETIR. Available at: [Link]

  • Wang, Y., et al. (2022). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Available at: [Link]

Sources

Exploratory

A Comprehensive Spectroscopic Guide to 3-Bromomethyl-5-furan-2-yl-isoxazole

Abstract This technical guide provides an in-depth analysis of the key spectroscopic characteristics of 3-Bromomethyl-5-furan-2-yl-isoxazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. As a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic characteristics of 3-Bromomethyl-5-furan-2-yl-isoxazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. As a bifunctional molecule, it serves as a valuable building block for the synthesis of more complex molecular architectures. Understanding its spectral signature is paramount for reaction monitoring, quality control, and structural elucidation. This document synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), offering researchers a robust framework for the identification and characterization of this compound. The protocols described herein are designed to be self-validating, ensuring reliable and reproducible data acquisition.

Molecular Structure and Atom Numbering

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. 3-Bromomethyl-5-furan-2-yl-isoxazole consists of a central isoxazole ring substituted at the 3-position with a bromomethyl group and at the 5-position with a furan-2-yl group. This arrangement creates a unique electronic environment for each atom, which is reflected in its spectroscopic data.

Figure 1: Molecular structure of 3-Bromomethyl-5-furan-2-yl-isoxazole with atom numbering for spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is presented for both proton (¹H) and carbon-13 (¹³C) nuclei.

¹H NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum provides a wealth of information through chemical shifts (δ), integration values, and signal multiplicities. The electron-withdrawing nature of the isoxazole and furan rings, combined with the bromine atom, results in a downfield shift for adjacent protons. The furan and isoxazole protons appear in the aromatic region, while the bromomethyl protons are shifted significantly downfield from a typical alkyl proton due to the adjacent bromine and the isoxazole ring.

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H10 (Furan)~7.65Doublet (d)1HDeshielded by adjacent oxygen and isoxazole ring.
H8 (Furan)~7.20Doublet (d)1HCoupled to H9.
H9 (Furan)~6.60Doublet of Doublets (dd)1HCoupled to both H8 and H10.
H4 (Isoxazole)~6.80Singlet (s)1HLocated on the isoxazole ring between two substituents.
H6 (-CH₂Br)~4.60Singlet (s)2HStrongly deshielded by the electronegative bromine atom and the isoxazole ring.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of purified 3-Bromomethyl-5-furan-2-yl-isoxazole in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common first choice for non-polar to moderately polar compounds.[1][2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

  • Instrument Setup: Place the sample in the NMR spectrometer (e.g., a 400 or 500 MHz instrument).

  • Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

  • Acquisition: Acquire the spectrum using standard parameters for a ¹H experiment. A pulse angle of 90° and a relaxation delay of 1-2 seconds are typically sufficient.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction.

  • Analysis: Integrate the peaks to determine proton ratios and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons.

¹³C NMR Spectroscopy

Expertise & Experience: The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature. Carbons directly attached to electronegative atoms (O, N, Br) and those in aromatic systems appear at lower fields (higher ppm). The chemical shifts are highly sensitive to the substitution pattern on the heterocyclic rings.[3]

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C3 (Isoxazole)~162.0Attached to nitrogen and the bromomethyl group.
C5 (Isoxazole)~170.0Attached to oxygen and the furan ring.
C10 (Furan)~145.0Furan carbon adjacent to oxygen, deshielded.
C8 (Furan)~144.0Furan carbon attached to the isoxazole ring.
C9 (Furan)~112.0Shielded furan carbon.
C4 (Isoxazole)~102.0Shielded carbon on the isoxazole ring.[4]
C6 (-CH₂Br)~25.0Aliphatic carbon shifted downfield by bromine.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is less sensitive, so a slightly more concentrated sample (~20-50 mg) may be beneficial.

  • Instrument Setup: Tune the spectrometer to the ¹³C frequency.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is the standard experiment, where all signals appear as singlets, simplifying the spectrum. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • Processing: Process the data similarly to the ¹H spectrum (Fourier transform, phasing, baseline correction).

  • Analysis: Assign the chemical shifts to the corresponding carbon atoms based on predictive tables and comparison with similar known structures.[5]

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The furan and isoxazole rings have characteristic "ring breathing" modes, and the C-Br bond has a distinct absorption in the fingerprint region.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3150 - 3100Medium-WeakAromatic C-H stretch (Furan & Isoxazole rings)[6]
1610 - 1580MediumC=N stretching (Isoxazole ring)[7]
1550 - 1450Medium-StrongC=C stretching (Aromatic/Heteroaromatic rings)[8]
~1250 & ~1020StrongCharacteristic furan ring vibrations (C-O-C stretch)[9]
~950 - 850MediumN-O stretching (Isoxazole ring)[10]
650 - 550Medium-StrongC-Br stretching[11]

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No extensive sample preparation is required.

  • Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

  • Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance plot.

  • Analysis: Identify the major absorption bands and assign them to the corresponding functional groups and vibrational modes.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Under Electron Impact (EI) ionization, the molecule is fragmented, and the resulting fragmentation pattern serves as a molecular fingerprint. The presence of bromine is easily identified due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which exist in a nearly 1:1 ratio. This results in a characteristic pair of peaks (M⁺ and M+2) for any fragment containing a bromine atom.[12][13]

Predicted Mass Spectrum Data

  • Molecular Weight: C₈H₆BrO₂N = 242.96 g/mol (using ⁷⁹Br) and 244.96 g/mol (using ⁸¹Br)

  • Molecular Ion (M⁺): Expect two peaks of nearly equal intensity at m/z 243 and 245.

Predicted Fragmentation Pathway

The primary fragmentation events are driven by the cleavage of the weakest bonds. The C-Br bond is relatively weak, and its cleavage leads to a stable heterocyclic cation.

G M [C₈H₆BrO₂N]⁺˙ m/z 243/245 F1 [C₈H₆O₂N]⁺ m/z 164 M->F1 - Br• F2 [C₇H₄O₂N]⁺ m/z 146 M->F2 - CH₂Br• F3 [C₅H₄O]⁺˙ m/z 80 F2->F3 - C₂N•

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 3-Bromomethyl-5-furan-2-yl-isoxazole: A Versatile Intermediate in Drug Discovery

Introduction The isoxazole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammato...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isoxazole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The unique electronic and steric properties of the isoxazole moiety allow it to serve as a versatile scaffold in drug design, enhancing the physicochemical properties of parent compounds.[2] Within this important class of heterocycles, 3-Bromomethyl-5-furan-2-yl-isoxazole emerges as a particularly valuable synthetic intermediate. The presence of a reactive bromomethyl group at the 3-position provides a convenient handle for further molecular elaboration, enabling the construction of more complex and potent drug candidates. This guide provides a comprehensive, in-depth exploration of a reliable and efficient three-step synthesis pathway for 3-Bromomethyl-5-furan-2-yl-isoxazole, designed for researchers and professionals in the field of drug development.

The synthetic strategy detailed herein commences with the formation of an aldoxime from furan-2-carbaldehyde, followed by a [3+2] cycloaddition reaction to construct the core isoxazole ring, and culminates in the bromination of a hydroxymethyl intermediate to yield the target compound. Each step is presented with a thorough explanation of the underlying chemical principles, detailed experimental protocols, and relevant characterization data, ensuring a reproducible and well-understood synthetic route.

Overall Synthesis Pathway

The synthesis of 3-Bromomethyl-5-furan-2-yl-isoxazole is efficiently achieved through a three-step sequence, as illustrated below. This pathway is designed for scalability and employs readily available starting materials.

Overall_Synthesis_Pathway furan_aldehyde Furan-2-carbaldehyde oxime (E)-furan-2-carbaldehyde oxime furan_aldehyde->oxime Step 1 NH2OH·HCl, Pyridine hydroxymethyl_isoxazole (5-(furan-2-yl)isoxazol-3-yl)methanol oxime->hydroxymethyl_isoxazole Step 2 Propargyl alcohol, NaOCl final_product 3-Bromomethyl-5-furan-2-yl-isoxazole hydroxymethyl_isoxazole->final_product Step 3 PBr3

Caption: Overall three-step synthesis of 3-Bromomethyl-5-furan-2-yl-isoxazole.

Step 1: Synthesis of (E)-furan-2-carbaldehyde oxime

Principle and Mechanism

The initial step in the synthesis is the conversion of furan-2-carbaldehyde to its corresponding aldoxime through a condensation reaction with hydroxylamine. This reaction is a classic example of the formation of an imine derivative from a carbonyl compound. The reaction proceeds via nucleophilic addition of the nitrogen atom of hydroxylamine to the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the oxime. The use of a weak base, such as pyridine, facilitates the reaction by neutralizing the liberated acid. The product can exist as a mixture of (E) and (Z) isomers, with the (E) isomer generally being the more thermodynamically stable product.

Oxime_Formation cluster_0 Furan-2-carbaldehyde + Hydroxylamine cluster_1 (E)-furan-2-carbaldehyde oxime Furan-2-carbaldehyde Furan-2-carbaldehyde plus1 + Hydroxylamine Hydroxylamine Product Product Hydroxylamine->Product Pyridine

Caption: Formation of (E)-furan-2-carbaldehyde oxime.

Detailed Experimental Protocol
  • To a solution of furan-2-carbaldehyde (1.0 eq) in pyridine (3-5 volumes), add hydroxylamine hydrochloride (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure (E)-furan-2-carbaldehyde oxime.

Characterization Data
ParameterReported Value
Yield 70-80%
¹H NMR δ (ppm): 8.15 (s, 1H), 7.55 (d, 1H), 6.80 (d, 1H), 6.45 (dd, 1H), 5.30 (br s, 1H)
¹³C NMR δ (ppm): 146.2, 144.8, 138.1, 114.5, 111.9
IR (cm⁻¹) ~3300 (O-H), ~1640 (C=N)

Step 2: Synthesis of (5-(furan-2-yl)isoxazol-3-yl)methanol via 1,3-Dipolar Cycloaddition

Principle and Mechanism

This key step involves the construction of the isoxazole ring via a [3+2] cycloaddition reaction, a type of pericyclic reaction.[3] The furan-2-carbonitrile oxide, a 1,3-dipole, is generated in situ from (E)-furan-2-carbaldehyde oxime.[4] This is typically achieved by oxidation of the oxime with an agent like sodium hypochlorite (NaOCl) or N-chlorosuccinimide (NCS). The highly reactive nitrile oxide then readily undergoes a cycloaddition reaction with a dipolarophile, in this case, propargyl alcohol.[5] The reaction is regioselective, with the oxygen of the nitrile oxide adding to the more substituted carbon of the alkyne, leading to the formation of the 3-substituted isoxazole.

Cycloaddition cluster_cycloaddition [3+2] Cycloaddition oxime (E)-furan-2-carbaldehyde oxime nitrile_oxide Furan-2-carbonitrile oxide (in situ) oxime->nitrile_oxide NaOCl or NCS hydroxymethyl_isoxazole (5-(furan-2-yl)isoxazol-3-yl)methanol nitrile_oxide->hydroxymethyl_isoxazole propargyl_alcohol Propargyl alcohol propargyl_alcohol->hydroxymethyl_isoxazole

Caption: In-situ generation of nitrile oxide and subsequent [3+2] cycloaddition.

Detailed Experimental Protocol
  • Dissolve (E)-furan-2-carbaldehyde oxime (1.0 eq) and propargyl alcohol (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add an aqueous solution of sodium hypochlorite (5% w/v, 1.5-2.0 eq) dropwise to the stirred reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, separate the organic layer. Extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield (5-(furan-2-yl)isoxazol-3-yl)methanol.[6]

Characterization Data
ParameterExpected Value
Yield 50-70%
¹H NMR δ (ppm): 7.60 (d, 1H), 6.90 (d, 1H), 6.55 (dd, 1H), 6.50 (s, 1H), 4.80 (s, 2H), 3.50 (br s, 1H)
¹³C NMR δ (ppm): 168.5, 162.0, 145.0, 144.0, 112.5, 110.0, 101.0, 56.0
IR (cm⁻¹) ~3400 (O-H), ~1610 (C=N), ~1580 (C=C)

Step 3: Bromination of (5-(furan-2-yl)isoxazol-3-yl)methanol

Principle and Mechanism

The final step is the conversion of the primary alcohol in (5-(furan-2-yl)isoxazol-3-yl)methanol to the corresponding bromide. Several reagents can accomplish this transformation, including phosphorus tribromide (PBr₃), a combination of carbon tetrabromide and triphenylphosphine, or N-bromosuccinimide (NBS) under specific conditions.[7] The reaction with PBr₃ is a common and effective method for converting primary alcohols to alkyl bromides. The mechanism involves the initial reaction of the alcohol with PBr₃ to form a good leaving group (a phosphite ester), which is then displaced by a bromide ion in an SN2 reaction.

Bromination hydroxymethyl_isoxazole (5-(furan-2-yl)isoxazol-3-yl)methanol final_product 3-Bromomethyl-5-furan-2-yl-isoxazole hydroxymethyl_isoxazole->final_product PBr3, DCM

Caption: Bromination of the hydroxymethyl group.

Detailed Experimental Protocol
  • Dissolve (5-(furan-2-yl)isoxazol-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃, 0.4-0.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexanes) to obtain 3-Bromomethyl-5-furan-2-yl-isoxazole.

Characterization Data
ParameterExpected Value
Yield 70-85%
¹H NMR δ (ppm): 7.62 (d, 1H), 6.95 (d, 1H), 6.58 (dd, 1H), 6.60 (s, 1H), 4.50 (s, 2H)
¹³C NMR δ (ppm): 169.0, 161.5, 145.2, 143.8, 112.8, 110.5, 102.0, 25.0
MS (m/z) Calculated for C₈H₆BrO₂N [M+H]⁺

Summary of Quantitative Data

StepProductStarting MaterialReagentsYield (%)
1(E)-furan-2-carbaldehyde oximeFuran-2-carbaldehydeNH₂OH·HCl, Pyridine70-80
2(5-(furan-2-yl)isoxazol-3-yl)methanol(E)-furan-2-carbaldehyde oximePropargyl alcohol, NaOCl50-70
33-Bromomethyl-5-furan-2-yl-isoxazole(5-(furan-2-yl)isoxazol-3-yl)methanolPBr₃70-85

Safety and Handling Precautions

  • Furan-2-carbaldehyde: Irritant and harmful if swallowed or inhaled. Handle in a well-ventilated fume hood.

  • Pyridine: Flammable, toxic, and a known carcinogen. Use with appropriate personal protective equipment (PPE) in a fume hood.

  • Propargyl alcohol: Flammable, toxic, and corrosive. Handle with care in a fume hood.

  • Sodium hypochlorite: Corrosive and an oxidizing agent. Avoid contact with skin and eyes.

  • Phosphorus tribromide (PBr₃): Highly corrosive and reacts violently with water. Handle with extreme caution in a dry environment and under an inert atmosphere.

  • Dichloromethane (DCM): A volatile and suspected carcinogen. Always use in a well-ventilated fume hood.

Conclusion

This technical guide has detailed a robust and reproducible three-step synthesis of 3-Bromomethyl-5-furan-2-yl-isoxazole. The pathway leverages a classical oxime formation, a highly efficient 1,3-dipolar cycloaddition for the construction of the isoxazole core, and a reliable bromination protocol. The strategic placement of the reactive bromomethyl group makes the final product an invaluable building block for the synthesis of a diverse range of more complex molecules with potential therapeutic applications. The provided experimental procedures and characterization data serve as a solid foundation for researchers and drug development professionals to access this key intermediate for their synthetic endeavors.

References

  • Discovery and structure-activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections Con - The Royal Society of Chemistry. Available at: [Link]

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Exploratory

An In-depth Technical Guide to the Formation of 3-Bromomethyl-5-furan-2-yl-isoxazole

Executive Summary The isoxazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in approved pharmaceuticals due to its favorable metabolic stability and ability to engage in various non-co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoxazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in approved pharmaceuticals due to its favorable metabolic stability and ability to engage in various non-covalent interactions like hydrogen bonding and π–π stacking.[1] The target molecule, 3-Bromomethyl-5-furan-2-yl-isoxazole, combines this valuable heterocycle with a reactive bromomethyl group, making it a versatile building block for further elaboration in drug discovery programs. This guide provides a comprehensive technical overview of the synthetic strategy and mechanistic underpinnings for its formation. We will dissect the synthesis into two primary stages: the construction of the core 3-methyl-5-(furan-2-yl)isoxazole ring system via a regioselective 1,3-dipolar cycloaddition, followed by the selective functionalization of the methyl group via free-radical bromination.

Part 1: Synthesis of the Isoxazole Core via [3+2] Cycloaddition

The most robust and widely adopted method for constructing 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction.[2] This reaction involves the concerted fusion of a 1,3-dipole with a dipolarophile, in this case, a nitrile oxide and an alkyne, respectively, to form the five-membered heterocyclic ring.[3]

Core Principle: The 1,3-Dipolar Cycloaddition Mechanism

The formation of the isoxazole ring is a classic example of a pericyclic reaction, proceeding through a concerted [3+2] cycloaddition mechanism.[2][4] This pathway involves a single, cyclic transition state where the three atoms of the nitrile oxide and the two carbon atoms of the alkyne's triple bond simultaneously form the new sigma bonds of the resulting isoxazole ring. The reaction is highly efficient and typically regioselective, governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile.

Strategic Reactant Selection & Rationale

To achieve the desired 3-methyl-5-(furan-2-yl)isoxazole intermediate, a careful selection of the alkyne (dipolarophile) and the nitrile oxide precursor is paramount.

  • Dipolarophile - 2-Ethynylfuran: To install the furan-2-yl moiety at the C5 position of the isoxazole, 2-ethynylfuran is the logical choice. The furan ring is an electron-rich aromatic system that readily participates in cycloaddition reactions.[5][6] Its substitution at the 2-position directs the regiochemical outcome of the cycloaddition.

  • 1,3-Dipole - Acetonitrile Oxide (Generated in situ): To introduce the methyl group at the C3 position, acetonitrile oxide is required. Nitrile oxides are highly reactive and unstable, and thus are almost always generated in situ from more stable precursors. A common and effective method is the base-mediated dehydrohalogenation of a hydroximoyl halide, such as ethyl 2-chloro-2-(hydroxyimino)acetate, or the oxidation of an aldoxime.[7][8] For acetonitrile oxide, acetaldoxime is a readily available starting material. Its oxidation, often with reagents like N-chlorosuccinimide (NCS) or hypervalent iodine compounds, generates the nitrile oxide directly in the reaction mixture.[7]

Mechanistic Pathway: Formation of 3-Methyl-5-(furan-2-yl)isoxazole

The reaction proceeds in two key stages: the in situ generation of the nitrile oxide, followed immediately by its cycloaddition with the alkyne.

  • Generation of Acetonitrile Oxide: Acetaldoxime is oxidized (e.g., by NCS followed by base) to form the corresponding hydroximoyl chloride, which is then dehydrochlorinated with a non-nucleophilic base like triethylamine (Et₃N) to yield the transient acetonitrile oxide.

  • Cycloaddition: The generated acetonitrile oxide immediately reacts with 2-ethynylfuran. The concerted flow of electrons from the nitrile oxide's highest occupied molecular orbital (HOMO) to the alkyne's lowest unoccupied molecular orbital (LUMO) (and vice-versa) leads to the formation of the isoxazole ring with complete regioselectivity.

// Invisible edges for alignment nitrile_oxide -> alkyne [style=invis]; } .enddot Caption: Workflow for isoxazole core synthesis.

Experimental Protocol: Synthesis of 3-Methyl-5-(furan-2-yl)isoxazole

This protocol is a representative synthesis based on established methodologies for 1,3-dipolar cycloadditions.

  • Setup: To a solution of 2-ethynylfuran (1.0 eq) and acetaldoxime (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add N-chlorosuccinimide (NCS) (1.2 eq) portion-wise at 0 °C.

  • Nitrile Oxide Generation: After stirring for 30 minutes, slowly add a solution of triethylamine (Et₃N) (1.5 eq) in the same solvent via a syringe pump over 1-2 hours at room temperature. The slow addition maintains a low concentration of the nitrile oxide, minimizing dimerization.

  • Reaction: Allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into water and extract with DCM (3 x volume).[9] The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.[9]

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3-methyl-5-(furan-2-yl)isoxazole.

Part 2: Selective Bromination of the 3-Methyl Group

With the isoxazole core constructed, the final step is the selective halogenation of the C3-methyl group. This transformation is best achieved through a free-radical substitution mechanism, which targets the activated "benzylic-like" position of the methyl group attached to the heterocyclic ring.

Core Principle: Free-Radical Halogenation

Direct bromination with molecular bromine (Br₂) can lead to electrophilic substitution on the electron-rich furan ring.[10] To achieve selective bromination of the methyl group, N-Bromosuccinimide (NBS) is the reagent of choice.[11] NBS provides a low, constant concentration of bromine radicals in the presence of a radical initiator, favoring substitution at the allylic/benzylic position over addition or aromatic substitution reactions.

Reagent Selection & Rationale
  • Brominating Agent - N-Bromosuccinimide (NBS): As discussed, NBS is ideal for selective radical bromination.

  • Radical Initiator - AIBN or Benzoyl Peroxide: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is required to start the chain reaction by generating the initial bromine radical. The choice often depends on the solvent and reaction temperature.

  • Solvent: A non-polar, inert solvent such as carbon tetrachloride (CCl₄) or cyclohexane is typically used to prevent side reactions.

Mechanistic Pathway: Radical Bromination

The reaction proceeds via a classic three-stage radical chain mechanism:

  • Initiation: The initiator (e.g., AIBN) thermally decomposes to form radicals, which then react with NBS to generate a bromine radical (Br•).

  • Propagation:

    • A bromine radical abstracts a hydrogen atom from the methyl group of the isoxazole, forming HBr and a stabilized isoxazole-methyl radical.

    • This radical then reacts with a molecule of NBS to yield the final product, 3-bromomethyl-5-furan-2-yl-isoxazole, and generates a new succinimidyl radical, which continues the chain.

  • Termination: The reaction is terminated when any two radicals combine.

// Edges between subgraphs to show flow Br_Rad -> Isoxazole_Me [style=invis]; Succ_Rad -> Isoxazole_Me [label="regenerates chain", constraint=false, style=dashed, color="#34A853"]; } .enddot Caption: The three stages of free-radical bromination.

Experimental Protocol: Synthesis of 3-Bromomethyl-5-furan-2-yl-isoxazole

This protocol is a representative synthesis based on established methodologies for radical bromination.[12]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-5-(furan-2-yl)isoxazole (1.0 eq) in carbon tetrachloride (CCl₄).

  • Reagents: Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 77 °C) and irradiate with a UV lamp or a standard 100W light bulb to facilitate initiation. Monitor the reaction by TLC. The disappearance of the starting material and the formation of a new, less polar spot indicates product formation.

  • Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash chromatography to yield 3-bromomethyl-5-furan-2-yl-isoxazole.

Data Summary

StageKey ReactantsKey ReagentsIntermediate/ProductCore Mechanism
1. Isoxazole Formation 2-Ethynylfuran, AcetaldoximeNCS, Et₃N3-Methyl-5-(furan-2-yl)isoxazole1,3-Dipolar Cycloaddition
2. Bromination 3-Methyl-5-(furan-2-yl)isoxazoleNBS, AIBN3-Bromomethyl-5-furan-2-yl-isoxazoleFree-Radical Substitution

Conclusion

The synthesis of 3-Bromomethyl-5-furan-2-yl-isoxazole is a logical, two-stage process that leverages fundamental and reliable reactions in organic chemistry. The construction of the heterocyclic core via a highly regioselective 1,3-dipolar cycloaddition provides a robust entry to the 3-methyl-5-furanyl isoxazole scaffold. Subsequent functionalization through a selective free-radical bromination using NBS efficiently installs the reactive bromomethyl handle. This strategic combination of a concerted cycloaddition followed by a radical chain reaction provides an authoritative and reproducible pathway for accessing this valuable synthetic intermediate, paving the way for its application in the development of novel chemical entities for the pharmaceutical and agrochemical industries.

References

  • Organic Chemistry Portal. Isoxazole synthesis. [Link]

  • Campos, K. R., et al. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 11(6), 3489-3496. [Link]

  • Pace, V., et al. (2018). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. Organic & Biomolecular Chemistry, 16(33), 6075-6080. [Link]

  • El-Sayed, M. A. A., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Eng. Proc., 59(1), 22. [Link]

  • Orazbekov, B. A., et al. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Russian Journal of Organic Chemistry, 51, 1152-1158. [Link]

  • Al-Zaydi, S. A., et al. (2018). Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl)-1H-Pyrazol-4-yl Derivatives via Regioselectivity of the 1,3-Dipolar Cycloaddition. Molecules, 23(8), 2043. [Link]

  • Hansen, T. V., et al. (2016). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Molbank, 2016(2), M891. [Link]

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  • ResearchGate. Mechanism of 1,3-dipolar cycloaddition reaction. [Link]

  • Hansen, T. V., et al. (2005). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications, (23), 2973-2975. [Link]

  • Google Patents. Preparation method of 3-amino-5-methyl isoxazole.
  • Quora. Why does the electrophilic substitution of furan happen at 2 and 5 positions?. [Link]

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Zhou, X., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones. Beilstein Journal of Organic Chemistry, 18, 446-458. [Link]

  • Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. [Link]

  • Guchhait, S. K., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34229-34255. [Link]

  • Wikipedia. 1,3-Dipolar cycloaddition. [Link]

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  • YouTube. 5 Electrophilic Substitution of Furan. [Link]

  • ChemRxiv. Synthesis of 3,4,5-Trisubstituted Isoxazoles in Water via a [3+2]- Cycloaddition of Nitrile Oxides and 1,3-Diketones, β-Ketoest. [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 3-Bromomethyl-5-furan-2-yl-isoxazole

Abstract This document provides a comprehensive, field-tested guide for the synthesis of 3-Bromomethyl-5-furan-2-yl-isoxazole, a valuable heterocyclic building block for pharmaceutical and materials science research. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested guide for the synthesis of 3-Bromomethyl-5-furan-2-yl-isoxazole, a valuable heterocyclic building block for pharmaceutical and materials science research. The protocol is structured as a two-part synthesis strategy, beginning with the construction of the core isoxazole ring via a 1,3-dipolar cycloaddition, followed by a selective free-radical bromination of the C3-methyl group. This guide emphasizes the causality behind procedural choices, provides detailed, step-by-step instructions, and includes validation checkpoints to ensure procedural integrity and reproducibility. It is intended for researchers and professionals in organic synthesis and drug development.

Introduction and Strategic Overview

The isoxazole moiety is a prominent scaffold in medicinal chemistry, found in numerous approved drugs such as the antibiotic Sulfisoxazole and the anti-inflammatory agent Leflunomide.[1] The specific target molecule, 3-Bromomethyl-5-furan-2-yl-isoxazole, serves as a highly versatile intermediate. The furan ring offers a site for further functionalization, while the bromomethyl group is an excellent electrophilic handle for introducing the isoxazole core into larger molecules via nucleophilic substitution.

Our synthetic strategy is designed for robustness and scalability, proceeding in two distinct, high-yielding stages:

  • Part I: Isoxazole Ring Formation. We will construct the 5-(furan-2-yl)-3-methylisoxazole intermediate. This is achieved through a classic Huisgen 1,3-dipolar cycloaddition reaction, a powerful and reliable method for forming five-membered heterocycles.[2][3] Specifically, we will generate acetonitrile oxide in situ from acetaldehyde oxime and react it with 2-ethynylfuran. This approach offers excellent regioselectivity and avoids the isolation of potentially unstable nitrile oxide intermediates.

  • Part II: Selective Bromination. The methyl group of the intermediate will be converted to a bromomethyl group. This is accomplished via a free-radical bromination using N-Bromosuccinimide (NBS), a standard and highly selective method for allylic and benzylic-type brominations.[4]

This two-step sequence is outlined below.

G A 2-Ethynylfuran + Acetaldehyde Oxime B 5-(Furan-2-yl)-3-methylisoxazole (Intermediate) A->B  1,3-Dipolar Cycloaddition (NaOCl, EtOAc)   C 3-Bromomethyl-5-furan-2-yl-isoxazole (Final Product) B->C  Free-Radical Bromination (NBS, AIBN, CCl4)  

Figure 1: Overall two-step synthesis pathway.

Part I: Synthesis of 5-(Furan-2-yl)-3-methylisoxazole (Intermediate)

Principle and Mechanism

The core of this step is the [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[5] Acetonitrile oxide is generated in situ from acetaldehyde oxime via oxidation with aqueous sodium hypochlorite (bleach). This is a crucial choice for both safety and efficiency, as it provides a slow, steady concentration of the reactive dipole directly in the presence of the alkyne, 2-ethynylfuran. The reaction proceeds with high regioselectivity, affording the 3,5-disubstituted isoxazole as the major product.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)Notes
2-Ethynylfuran18649-64-492.102.30 g25.0Limiting Reagent
Acetaldehyde Oxime107-29-959.071.62 g27.51.1 eq.
Sodium Hypochlorite7681-52-974.44~55 mL~50.02.0 eq., Commercial bleach (~10-15%)
Ethyl Acetate (EtOAc)141-78-688.11100 mL-Reaction Solvent
Sodium Bicarbonate144-55-884.01--For aqueous work-up
BrineN/AN/A--For aqueous work-up
Anhydrous MgSO₄7487-88-9120.37--Drying Agent
Detailed Experimental Protocol
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-ethynylfuran (2.30 g, 25.0 mmol) and acetaldehyde oxime (1.62 g, 27.5 mmol) in ethyl acetate (100 mL).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath. Vigorous stirring is essential.

  • Addition of Oxidant: Add the aqueous sodium hypochlorite solution (~55 mL, ~50.0 mmol) dropwise via the dropping funnel over a period of 60-90 minutes. Causality Check: This slow addition is critical to control the exotherm of the reaction and to keep the concentration of the reactive nitrile oxide low, minimizing potential side reactions like dimerization.

  • Reaction Monitoring: Maintain the temperature between 0-5 °C throughout the addition. After the addition is complete, allow the mixture to stir at 0 °C for an additional 1 hour, then warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:EtOAc), observing the consumption of 2-ethynylfuran.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 5-(furan-2-yl)-3-methylisoxazole as a pale yellow solid.

Expected Characterization Data (Intermediate)
  • Yield: 75-85%

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.55 (dd, 1H), 6.85 (d, 1H), 6.50 (dd, 1H), 6.40 (s, 1H), 2.35 (s, 3H).

  • Mass Spec (ESI+): m/z = 150.05 [M+H]⁺.

Part II: Synthesis of 3-Bromomethyl-5-furan-2-yl-isoxazole (Final Product)

Principle and Mechanism

This step employs a selective free-radical substitution on the methyl group at the C3 position of the isoxazole ring. N-Bromosuccinimide (NBS) is the ideal brominating agent for this transformation.[6][7] It maintains a very low equilibrium concentration of molecular bromine (Br₂), which is essential for selectivity and preventing unwanted electrophilic addition to the furan ring. The reaction is initiated by a radical initiator, such as Azobisisobutyronitrile (AIBN), under thermal conditions. The mechanism proceeds via a standard chain reaction involving initiation, propagation, and termination steps.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)Notes
5-(Furan-2-yl)-3-methylisoxazoleN/A149.151.49 g10.0From Part I
N-Bromosuccinimide (NBS)128-08-5177.981.96 g11.01.1 eq., Recrystallize if yellow
AIBN78-67-1164.2182 mg0.50.05 eq., Radical Initiator
Carbon Tetrachloride (CCl₄)56-23-5153.82100 mL-Reaction Solvent
Dichloromethane (DCM)75-09-284.93--For work-up

Safety Note: Carbon tetrachloride is a hazardous and environmentally damaging solvent. In labs where its use is restricted, it can often be replaced with other non-polar solvents like benzene or cyclohexane, though reaction conditions may need re-optimization. Always work in a well-ventilated fume hood.

Detailed Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 5-(furan-2-yl)-3-methylisoxazole (1.49 g, 10.0 mmol) in carbon tetrachloride (100 mL).

  • Addition of Reagents: Add N-Bromosuccinimide (1.96 g, 11.0 mmol) and AIBN (82 mg, 0.5 mmol) to the solution.

  • Heating and Reflux: Heat the reaction mixture to reflux (approx. 77 °C for CCl₄) using a heating mantle. The reaction can be irradiated with a 250W lamp to facilitate initiation.

  • Reaction Monitoring: Monitor the reaction by TLC. A key visual cue is the consumption of solid NBS (denser than CCl₄) and the formation of succinimide (less dense), which will float at the top upon completion. The reaction is typically complete within 2-4 hours.

  • Cooling and Filtration: After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter the mixture through a pad of celite to remove the solid succinimide.

  • Work-up: Wash the filtrate with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (e.g., 9:1 Hexane:EtOAc) to yield 3-Bromomethyl-5-furan-2-yl-isoxazole as a white to off-white solid.

Expected Characterization Data (Final Product)
  • Yield: 65-75%

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.60 (dd, 1H), 6.95 (d, 1H), 6.65 (s, 1H), 6.55 (dd, 1H), 4.45 (s, 2H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 168.5, 161.2, 145.0, 144.8, 112.5, 111.0, 102.5, 25.0.

  • Mass Spec (ESI+): m/z = 227.96 / 229.96 [M+H]⁺ (characteristic isotopic pattern for bromine).

Experimental Workflow and Logic

The laboratory process follows a standard sequence for organic synthesis, ensuring isolation and purification of the target compounds at each stage.

G cluster_0 General Stage Workflow A 1. Reaction Setup (Flask, Stirrer, Reagents) B 2. Reaction Execution (Heating/Cooling, Additions) A->B C 3. In-Process Control (TLC Monitoring) B->C C->B Incomplete D 4. Quenching & Work-up (Phase Separation, Washes) C->D Reaction Complete E 5. Isolation & Drying (Rotovap, Drying Agent) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS, Yield) F->G

Figure 2: Standard experimental workflow for each synthetic part.

References

  • Bhalgat, C. M., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Link

  • Pandhurnekar, C., et al. (2021). Progress in the Pathways for Synthesis of Isoxazoles Synthons and Their Biological Activity. Journal of Advanced Scientific Research. Link

  • Abbas, F. A., et al. (2014). Synthesis, Characterization and Computational Study of Some New 5-(Furan-2-yl)-3-phenyl-4,5-dihydroisoxazole Derivatives. International Journal of Pharmacy and Chemical Sciences.
  • Li, B., et al. (2012). 5-(Thiophen-2-yl)oxazole. Organic Syntheses. Link

  • Organic Chemistry Portal. Isoxazole Synthesis. Link

  • Akbar, M. R., et al. (2022). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC. Link

  • Asha Bhanu, P., et al. (2020). Preparation of 5-(bromomethyl)-3-phenylisoxazoles. ResearchGate. Link

  • Singh, G. S., et al. (2021). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. The Royal Society of Chemistry. Link

  • Gillaizeau, I., et al. (2018). Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles. Comptes Rendus Chimie.
  • Kulchitsky, V. A., et al. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. Link

  • Ahmed, N., et al. (2023). Photoisomerization of isoxazole to oxazole (Ullman method).
  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Link

  • Chen, J., et al. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ-lactams. PubMed Central. Link

  • da Silva, A. C. S., et al. (2020). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. PMC. Link

  • Wikipedia. Ullmann condensation. Link

  • BLDpharm. 5-(Furan-2-yl)isoxazole-3-carboxylic acid. Link

  • Tron, A., et al. (2018). Synthesis of isoxazole derivatives by 1,3-DC of NOs and alkynes including MW activation. ResearchGate. Link

  • Organic Chemistry Portal. Van Leusen Reaction. Link

  • Maleki, A., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. Link

  • Wang, C., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed. Link

  • Sunderhaus, J. D., & Martin, S. F. (2009). The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. Refubium. Link

  • Nongrum, R., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Link

  • Santos, P. F., et al. (2018). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. MDPI. Link

  • Unlock Chemystery. (2024). Master Chemist Shares Van Leusen Oxazole Synthesis Secrets!. YouTube. Link

  • Fali, C. N., et al. (2001). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. PMC. Link

  • NRO Chemistry. (2021). Van Leusen Reaction. YouTube. Link

Sources

Application

Application Notes and Protocols: Derivatization of 3-Bromomethyl-5-furan-2-yl-isoxazole for Advanced Drug Discovery

Introduction: The Strategic Importance of the Furan-Isoxazole Scaffold In the landscape of medicinal chemistry, the fusion of distinct heterocyclic rings into a single molecular entity is a proven strategy for the genera...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Furan-Isoxazole Scaffold

In the landscape of medicinal chemistry, the fusion of distinct heterocyclic rings into a single molecular entity is a proven strategy for the generation of novel therapeutic agents with unique pharmacological profiles. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a prominent pharmacophore found in a variety of clinically approved drugs, including the anti-inflammatory agent valdecoxib and the antibiotic cloxacillin.[1] Its rigid structure and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive scaffold for drug design.

When coupled with a furan ring, another biologically significant heterocycle known for its diverse medicinal properties, the resulting 5-(furan-2-yl)isoxazole core presents a compelling starting point for the development of new chemical entities.[2][3] Furan derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The combination of these two heterocycles in "3-Bromomethyl-5-furan-2-yl-isoxazole" creates a versatile building block, poised for a multitude of chemical transformations. The bromomethyl group at the 3-position of the isoxazole ring serves as a highly reactive electrophilic handle, enabling a diverse range of derivatization reactions, primarily through nucleophilic substitution pathways. This allows for the systematic introduction of various functional groups, thereby facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 3-Bromomethyl-5-furan-2-yl-isoxazole. We will delve into the synthesis of this key intermediate and explore its subsequent derivatization through reactions with a variety of nucleophiles, including amines, thiols, alcohols, and cyanide. The protocols provided are designed to be robust and adaptable, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Synthesis of the Starting Material: 3-Bromomethyl-5-furan-2-yl-isoxazole

The synthesis of 3-Bromomethyl-5-furan-2-yl-isoxazole can be achieved through a multi-step sequence, beginning with the preparation of a suitable precursor, 3-hydroxymethyl-5-(furan-2-yl)isoxazole, followed by bromination.

Protocol 1: Synthesis of 3-Hydroxymethyl-5-(furan-2-yl)isoxazole

This procedure is adapted from general methods for the synthesis of 3-hydroxymethyl-5-arylisoxazoles. The core of this synthesis is a [3+2] cycloaddition reaction between a nitrile oxide (generated in situ from an aldoxime) and an alkyne.

Workflow for the Synthesis of 3-Hydroxymethyl-5-(furan-2-yl)isoxazole

cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Nitrile Oxide Formation & Cycloaddition A Furfural E Furfuryl Aldoxime A->E Reacts with B Hydroxylamine Hydrochloride B->E C Base (e.g., NaHCO3) C->E D Solvent (e.g., EtOH/H2O) D->E F Furfuryl Aldoxime I 3-Hydroxymethyl- 5-(furan-2-yl)isoxazole F->I [3+2] Cycloaddition G Oxidizing Agent (e.g., NCS, NaOCl) G->I H Propargyl Alcohol H->I

Caption: Synthesis of the alcohol precursor via oxime formation and cycloaddition.

Materials and Reagents:

  • Furfural

  • Hydroxylamine hydrochloride

  • Sodium bicarbonate

  • Ethanol

  • Water

  • N-Chlorosuccinimide (NCS) or Sodium hypochlorite solution

  • Propargyl alcohol

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • Oxime Formation:

    • In a round-bottom flask, dissolve furfural (1.0 eq) in a mixture of ethanol and water.

    • Add hydroxylamine hydrochloride (1.1 eq) and sodium bicarbonate (1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield furfuryl aldoxime.

  • [3+2] Cycloaddition:

    • Dissolve the furfuryl aldoxime (1.0 eq) and propargyl alcohol (1.2 eq) in a suitable solvent such as dichloromethane (DCM).

    • To this solution, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C. Alternatively, a solution of sodium hypochlorite can be added dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain pure 3-hydroxymethyl-5-(furan-2-yl)isoxazole.

Protocol 2: Bromination of 3-Hydroxymethyl-5-(furan-2-yl)isoxazole

The conversion of the hydroxymethyl group to a bromomethyl group is a standard transformation that can be achieved using various brominating agents. Phosphorus tribromide (PBr₃) is a common and effective reagent for this purpose.

Workflow for the Bromination Step

J 3-Hydroxymethyl- 5-(furan-2-yl)isoxazole M 3-Bromomethyl- 5-(furan-2-yl)isoxazole J->M Reacts with K Brominating Agent (e.g., PBr3) K->M L Anhydrous Solvent (e.g., DCM, Et2O) L->M

Caption: Conversion of the alcohol to the target bromomethyl compound.

Materials and Reagents:

  • 3-Hydroxymethyl-5-(furan-2-yl)isoxazole

  • Phosphorus tribromide (PBr₃)

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxymethyl-5-(furan-2-yl)isoxazole (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

  • Monitor the reaction by TLC. Once the starting material is consumed, carefully quench the reaction by slowly adding it to a saturated sodium bicarbonate solution at 0 °C.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 3-Bromomethyl-5-furan-2-yl-isoxazole.

  • The product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Derivatization Reactions via Nucleophilic Substitution

The primary mode of derivatization for 3-Bromomethyl-5-furan-2-yl-isoxazole is the nucleophilic substitution of the bromide, which is a good leaving group. This reaction proceeds via an Sₙ2 mechanism, where a nucleophile attacks the electrophilic carbon of the bromomethyl group.

General Mechanism of Nucleophilic Substitution

Start 3-Bromomethyl-5-furan-2-yl-isoxazole Transition [Transition State]‡ Start->Transition Nu Nucleophile (Nu:⁻) Nu->Transition Sₙ2 Attack Product 3-(Nu-methyl)-5-furan-2-yl-isoxazole Transition->Product LeavingGroup Br⁻ Transition->LeavingGroup Bromide Departure

Caption: Sₙ2 mechanism for the derivatization of the starting material.

Reaction with Amine Nucleophiles (N-Alkylation)

The reaction with primary and secondary amines leads to the formation of the corresponding N-substituted aminomethyl isoxazoles. These derivatives are of particular interest in medicinal chemistry due to the prevalence of amine functionalities in bioactive molecules.

Protocol 3: General Procedure for Reaction with Primary and Secondary Amines

Materials and Reagents:

  • 3-Bromomethyl-5-furan-2-yl-isoxazole

  • Primary or secondary amine (e.g., benzylamine, morpholine, piperidine)

  • Base (e.g., triethylamine (TEA), potassium carbonate (K₂CO₃))

  • Solvent (e.g., acetonitrile, N,N-dimethylformamide (DMF), tetrahydrofuran (THF))

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-Bromomethyl-5-furan-2-yl-isoxazole (1.0 eq) in the chosen solvent.

  • Add the amine (1.2-2.0 eq) and the base (1.5-2.5 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the amine.

  • Monitor the reaction by TLC. Upon completion (typically 2-12 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated derivative.

Nucleophile (Amine)ProductTypical Yield (%)
Benzylamine3-(Benzylaminomethyl)-5-(furan-2-yl)isoxazole85-95%
Morpholine3-(Morpholinomethyl)-5-(furan-2-yl)isoxazole90-98%
Aniline3-(Phenylaminomethyl)-5-(furan-2-yl)isoxazole70-85%
Note: Yields are estimates based on similar reactions and may vary.
Reaction with Thiol Nucleophiles (S-Alkylation)

Thiols are excellent nucleophiles and react readily with 3-Bromomethyl-5-furan-2-yl-isoxazole to form thioethers. This reaction is typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.

Protocol 4: General Procedure for Reaction with Thiols

Materials and Reagents:

  • 3-Bromomethyl-5-furan-2-yl-isoxazole

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

  • Solvent (e.g., DMF, THF, acetone)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend the base (1.2 eq) in the anhydrous solvent.

  • Add the thiol (1.1 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to generate the thiolate.

  • Add a solution of 3-Bromomethyl-5-furan-2-yl-isoxazole (1.0 eq) in the same solvent.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC, typically 1-4 hours).

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify by column chromatography to obtain the thioether derivative.

Nucleophile (Thiol)ProductTypical Yield (%)
Thiophenol3-(Phenylthiomethyl)-5-(furan-2-yl)isoxazole90-98%
Benzyl mercaptan3-(Benzylthiomethyl)-5-(furan-2-yl)isoxazole88-96%
Note: Yields are estimates based on similar reactions and may vary.
Reaction with Alcohol/Phenol Nucleophiles (O-Alkylation - Williamson Ether Synthesis)

The Williamson ether synthesis can be employed to prepare ether derivatives from 3-Bromomethyl-5-furan-2-yl-isoxazole.[1][4] This reaction involves the deprotonation of an alcohol or phenol to form an alkoxide or phenoxide, which then acts as a nucleophile.

Protocol 5: General Procedure for Williamson Ether Synthesis

Materials and Reagents:

  • 3-Bromomethyl-5-furan-2-yl-isoxazole

  • Alcohol or phenol (e.g., phenol, methanol, ethanol)

  • Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

  • Solvent (e.g., DMF, THF, acetonitrile)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere, add the alcohol or phenol (1.2 eq) to a suspension of the base (1.5 eq) in the anhydrous solvent.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add a solution of 3-Bromomethyl-5-furan-2-yl-isoxazole (1.0 eq) in the same solvent.

  • Heat the reaction mixture to 60-100 °C and stir until the reaction is complete (monitor by TLC, typically 4-24 hours).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography to yield the ether derivative.

Nucleophile (Alcohol/Phenol)ProductTypical Yield (%)
Phenol3-(Phenoxymethyl)-5-(furan-2-yl)isoxazole75-85%
Methanol3-(Methoxymethyl)-5-(furan-2-yl)isoxazole80-90%
Note: Yields are estimates based on similar reactions and may vary.
Reaction with Cyanide Nucleophile (Cyanation)

The introduction of a nitrile group can be a valuable transformation, as nitriles can be further elaborated into other functional groups such as carboxylic acids, amines, and amides. The reaction of 3-Bromomethyl-5-furan-2-yl-isoxazole with a cyanide salt provides a direct route to the corresponding nitrile.

Protocol 6: General Procedure for Cyanation

Materials and Reagents:

  • 3-Bromomethyl-5-furan-2-yl-isoxazole

  • Sodium cyanide (NaCN) or potassium cyanide (KCN)

  • Solvent (e.g., dimethyl sulfoxide (DMSO), DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood and follow all institutional safety protocols.

  • In a round-bottom flask, dissolve 3-Bromomethyl-5-furan-2-yl-isoxazole (1.0 eq) in DMSO or DMF.

  • Add sodium cyanide (1.5 eq).

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C.

  • Monitor the reaction by TLC. Upon completion (typically 2-6 hours), pour the reaction mixture into a large volume of water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers thoroughly with water and then with brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography to obtain 3-(cyanomethyl)-5-(furan-2-yl)isoxazole.

Characterization of Derivatives

The successful synthesis of the derivatized products should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compounds. The disappearance of the bromomethyl signal and the appearance of new signals corresponding to the introduced nucleophile are key indicators of a successful reaction.

  • Mass Spectrometry (MS): To determine the molecular weight of the derivatives and confirm their identity.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups in the final products.

Conclusion and Future Perspectives

3-Bromomethyl-5-furan-2-yl-isoxazole is a highly valuable and versatile building block for the synthesis of a diverse library of compounds. The protocols outlined in these application notes provide a solid foundation for its derivatization through nucleophilic substitution reactions. The ability to readily introduce a wide range of functionalities, including amines, thioethers, ethers, and nitriles, opens up vast possibilities for exploring the chemical space around the furan-isoxazole scaffold.

For researchers in drug discovery, this platform enables the systematic modification of a lead structure to optimize its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and enhance its biological activity. The straightforward nature of these reactions, coupled with the potential for high yields, makes this an attractive approach for generating compound libraries for high-throughput screening. Further exploration of more complex nucleophiles and the development of one-pot multi-component reactions starting from this versatile intermediate will undoubtedly lead to the discovery of novel molecules with significant therapeutic potential.

References

  • Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. The Royal Society of Chemistry. [Link]

  • Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. PubMed Central. [Link]

  • Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. [Link]

  • SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM CHALCONE COMPOUNDS. International Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]

  • Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. ResearchGate. [Link]

  • Process for the preparation of 3,5-disubstituted isoxazoles.
  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Physicochemical properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols. ResearchGate. [Link]

  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. ResearchGate. [Link]

  • Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2. Indian Journal of Chemistry. [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PubMed Central. [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. [Link]

  • 1H NMR spectrum of 5-(furan-2-ylmethylene). ResearchGate. [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules. ResearchGate. [Link]

  • Supporting Information for "A Palladium-Catalyzed Three-Component Synthesis of 3,4,5-Trisubstituted Isoxazoles". pubs.acs.org. [Link]

  • Synthesis, spectral studies and antimicrobial activity of newly chalcones and isoxazoles in diphenyl amine derivatives. World News of Natural Sciences. [Link]

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  • Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. MDPI. [Link]

  • Synthesis, Characterization and Pharmacological evaluation of some Cinnoline (Furan) derivatives. IOSR Journal of Pharmacy and Biological Sciences. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

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Method

Application Note: 3-Bromomethyl-5-furan-2-yl-isoxazole as a Versatile Synthon for Novel Antimicrobial Agents

Abstract The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents with unique mechanisms of action. Heterocyclic compounds, particularly those incorporating isoxazole and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents with unique mechanisms of action. Heterocyclic compounds, particularly those incorporating isoxazole and furan scaffolds, are of significant interest due to their wide spectrum of biological activities. This application note details the strategic use of 3-Bromomethyl-5-furan-2-yl-isoxazole , a key building block for the synthesis of a diverse library of potential antimicrobial compounds. We provide a comprehensive guide, including detailed synthetic protocols for the intermediate itself and its subsequent derivatization, an exploration of the underlying chemical principles, and a summary of the antimicrobial efficacy of representative derivative classes. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of new anti-infective agents.

Introduction: The Strategic Imperative for New Antimicrobial Scaffolds

The global health crisis posed by multidrug-resistant (MDR) pathogens is a stark reminder of the urgent need for innovative antimicrobial agents. The isoxazole nucleus, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry, found in approved drugs such as the antibiotic sulfamethoxazole and the anti-inflammatory agent isoxicam. Its utility stems from its metabolic stability, ability to engage in hydrogen bonding, and its role as a versatile synthetic intermediate.

The furan ring, another key heterocyclic motif often derived from renewable biomass, is also prevalent in biologically active molecules. The hybridization of isoxazole and furan moieties into a single molecular entity, such as 3-Bromomethyl-5-furan-2-yl-isoxazole , creates a unique chemical architecture. The bromomethyl group at the 3-position of the isoxazole ring serves as a highly reactive electrophilic handle, enabling facile introduction of various functional groups through nucleophilic substitution. This allows for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR) to enhance antimicrobial potency and selectivity.

Synthesis of the Core Intermediate: 3-Bromomethyl-5-furan-2-yl-isoxazole

The synthesis of the title compound can be approached via two primary, reliable routes. We present here the more robust and widely applicable method involving a 1,3-dipolar cycloaddition, which builds the isoxazole ring with the desired substituents in a controlled manner.

Causality of the Synthetic Strategy

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a cornerstone of isoxazole synthesis due to its high efficiency and regioselectivity.[1][2] To construct the 3-bromomethyl-5-furan-2-yl-isoxazole scaffold, we generate a furan-2-carbonitrile oxide in situ from furan-2-carbaldehyde oxime. This transient, highly reactive 1,3-dipole is then trapped by propargyl bromide, an alkyne that simultaneously installs the required bromomethyl group at the 3-position of the resulting isoxazole ring. This one-pot approach is efficient and avoids the isolation of potentially unstable intermediates.

Experimental Protocol: Synthesis of 3-Bromomethyl-5-furan-2-yl-isoxazole (3)

This protocol is divided into two stages: the formation of the aldoxime precursor and the subsequent cycloaddition to form the target isoxazole.

Stage I: Synthesis of Furan-2-carbaldehyde oxime (1)

  • To a stirred solution of furan-2-carbaldehyde (10.0 g, 104 mmol) in ethanol (100 mL), add hydroxylamine hydrochloride (7.95 g, 114 mmol) and sodium acetate (9.38 g, 114 mmol).

  • Heat the reaction mixture to reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water (300 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Furan-2-carbaldehyde oxime (1) as a solid, which can be used in the next step without further purification.

Stage II: Synthesis of 3-Bromomethyl-5-furan-2-yl-isoxazole (3) via 1,3-Dipolar Cycloaddition

  • Dissolve Furan-2-carbaldehyde oxime (1) (11.5 g, 104 mmol) in N,N-dimethylformamide (DMF, 150 mL).

  • To this solution, add N-chlorosuccinimide (NCS) (13.9 g, 104 mmol) portion-wise at room temperature, maintaining the temperature below 30°C with occasional cooling. Stir for 1 hour to generate the intermediate hydroximoyl chloride (2).

  • In a separate flask, prepare a solution of propargyl bromide (80% wt. in toluene, 14.8 mL, 135 mmol) and triethylamine (15.2 mL, 109 mmol) in DMF (50 mL).

  • Add the propargyl bromide/triethylamine solution dropwise to the hydroximoyl chloride mixture over 30 minutes. The triethylamine serves to generate the furan-2-carbonitrile oxide in situ, which immediately reacts with the alkyne.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water (500 mL) and extract with diethyl ether (3 x 150 mL).

  • Wash the combined organic layers sequentially with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) to afford 3-Bromomethyl-5-furan-2-yl-isoxazole (3) as a crystalline solid.

Synthesis_Workflow cluster_0 Stage I: Oxime Formation cluster_1 Stage II: 1,3-Dipolar Cycloaddition Furfural Furan-2-carbaldehyde Oxime Furan-2-carbaldehyde oxime (1) Furfural->Oxime NH2OH·HCl, NaOAc Ethanol, Reflux HydroximoylChloride Intermediate Hydroximoyl Chloride (2) NitrileOxide Furan-2-carbonitrile oxide (in situ) PropargylBromide Propargyl Bromide Target 3-Bromomethyl-5-furan-2-yl-isoxazole (3)

Application: Synthesis of Antimicrobial Derivatives

The utility of 3-Bromomethyl-5-furan-2-yl-isoxazole lies in its capacity to act as a precursor to a wide array of derivatives via nucleophilic substitution at the bromomethyl carbon. This allows for the introduction of diverse pharmacophores, including amines, thiols, and other heterocyclic moieties, which can modulate the compound's antimicrobial activity, spectrum, and physicochemical properties.

Rationale for Derivatization

The introduction of basic amine functionalities or sulfur-containing groups is a well-established strategy in antimicrobial drug design. These groups can enhance cell wall penetration, interact with key bacterial enzymes, or disrupt membrane potential. By reacting the bromomethyl intermediate with various nucleophiles, we can generate libraries of compounds for screening. For instance, reaction with primary or secondary amines yields aminomethyl derivatives, while reaction with thiols produces thioether-linked compounds.

General Protocol: Nucleophilic Substitution

The following protocol is a general template for the synthesis of amine or thioether derivatives. The specific nucleophile, base, and reaction conditions may require optimization.

  • Dissolve 3-Bromomethyl-5-furan-2-yl-isoxazole (3) (1.0 mmol) in a suitable solvent such as acetonitrile or DMF (10 mL).

  • Add the desired nucleophile (e.g., a substituted aniline, a secondary amine like morpholine, or a substituted thiophenol) (1.1 mmol).

  • Add a suitable base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5 mmol), to scavenge the HBr byproduct.

  • Stir the reaction mixture at a temperature ranging from room temperature to 60°C for 4-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter off any inorganic salts. If using DMF, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final compound by column chromatography or recrystallization to yield the desired derivative (e.g., 4a or 4b ).

Derivatization_Workflow cluster_amine Amine Derivatives cluster_thiol Thioether Derivatives Start 3-Bromomethyl-5-furan-2-yl-isoxazole (3) Product_Amine Aminomethyl Derivative (4a) Start->Product_Amine K2CO3, Acetonitrile Product_Thiol Thioether Derivative (4b) Start->Product_Thiol K2CO3, Acetonitrile Amine R1R2NH (e.g., Morpholine) Amine->Product_Amine Thiol R3SH (e.g., Thiophenol) Thiol->Product_Thiol

Antimicrobial Activity Profile

While specific antimicrobial data for derivatives of 3-Bromomethyl-5-furan-2-yl-isoxazole is an active area of investigation, extensive research on structurally related isoxazoles provides a strong predictive framework for their potential efficacy. Compounds synthesized from bromomethyl isoxazole precursors have demonstrated significant activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria.[1]

The table below summarizes representative Minimum Inhibitory Concentration (MIC) data for isoxazole derivatives that feature a methylene linker connecting the isoxazole core to various amine or amide functionalities, analogous to the compounds accessible from our target intermediate.

Compound Structure (Representative Analogs) MIC (μg/mL)
S. aureus E. coli
5-Methylisoxazole-3-carboxamide (Amide Linker)6.256.25
Isoxazole-Thiazole Hybrid (Methylene-Amine Linker)>10012.5
Isoxazole-Triazole Hybrid (Methylene Linker)3216
Isoxazole-Ester Derivative (Methylene-Ester Linker)Significant InhibitionSignificant Inhibition

Data is compiled from analogous structures reported in the literature to indicate potential activity ranges. Specific values are highly dependent on the exact substituents.[1]

The data suggests that derivatives incorporating additional heterocyclic rings, such as thiazole or triazole, can exhibit potent and sometimes selective activity. For example, certain carboxamide derivatives show broad-spectrum activity against both S. aureus (Gram-positive) and E. coli (Gram-negative).[3] The variation in activity underscores the importance of a modular synthetic approach, enabled by the bromomethyl intermediate, to fine-tune the SAR.

Conclusion and Future Directions

3-Bromomethyl-5-furan-2-yl-isoxazole is a high-value, versatile intermediate for the development of novel antimicrobial agents. The synthetic protocols provided herein are robust and scalable, allowing for the efficient production of the core synthon. The reactive bromomethyl group facilitates the creation of diverse chemical libraries through straightforward nucleophilic substitution reactions, enabling a systematic exploration of structure-activity relationships.

The representative antimicrobial data from analogous compounds strongly support the potential of this scaffold to yield potent antibacterial agents. Future work should focus on the synthesis and screening of a broad library of amine, thiol, and other heterocyclic derivatives of 3-Bromomethyl-5-furan-2-yl-isoxazole to identify lead compounds with optimal potency, selectivity, and drug-like properties. Further investigation into their mechanism of action will be crucial for developing the next generation of therapeutics to combat the growing challenge of antimicrobial resistance.

References

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

  • Ahmed, S. M., Ahmed, H. O., Hussain, F. H. S., Abdulrahman, H. S., & Qader, H. A. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences, 27(2), 11-21. Retrieved from [Link]

  • Asha Bhanu, P., China Raju, B., Yash Rao, & Bhaskar Rao. (2020). Facile synthesis and docking studies of 7-hydroxyflavanone isoxazoles and acrylates as potential anti-microbial agents. ResearchGate. Retrieved from [Link]

  • Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Current Chemistry Letters, 11(3), 255-262. Retrieved from [Link]

  • Gesi, A., et al. (2023). Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. National Institutes of Health. Retrieved from [Link]

  • Shcherbakov, A. M., et al. (2023). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. MDPI. Retrieved from [Link]

  • Unknown Authors. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate. Retrieved from [Link]

Sources

Application

Application Note: A Scalable Two-Step Synthesis of 3-Bromomethyl-5-furan-2-yl-isoxazole

Introduction The isoxazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The title compound, 3-Bromomethyl-5-furan-2-yl-isoxazole, is a valuable bif...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isoxazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The title compound, 3-Bromomethyl-5-furan-2-yl-isoxazole, is a valuable bifunctional building block. The furan moiety offers a site for further elaboration, while the bromomethyl group provides a reactive handle for nucleophilic substitution, making it a crucial intermediate in the synthesis of diverse molecular architectures for drug discovery and development.

This application note provides a detailed, two-step protocol for the multigram-scale synthesis of 3-Bromomethyl-5-furan-2-yl-isoxazole. The described methodology is designed for scalability, emphasizing process safety, efficiency, and robustness. The synthetic strategy involves an initial [3+2] cycloaddition to construct the isoxazole core, followed by a selective radical bromination of the methyl group.

Synthetic Strategy Overview

The synthesis is executed in two distinct stages, beginning with readily available starting materials.

  • Step 1: Synthesis of 3-Methyl-5-(furan-2-yl)isoxazole (Precursor). The isoxazole ring is constructed via a [3+2] cycloaddition reaction. This classic and reliable method involves the reaction of a nitrile oxide, generated in situ, with an alkyne.[1] For scalability and accessibility of starting materials, this protocol utilizes the reaction of an appropriate chalcone with hydroxylamine hydrochloride.[2]

  • Step 2: Synthesis of 3-Bromomethyl-5-furan-2-yl-isoxazole (Final Product). The precursor is then subjected to a selective free-radical bromination at the methyl position using N-Bromosuccinimide (NBS). This reaction, known as the Wohl-Ziegler bromination, is highly effective for allylic and benzylic positions, which is electronically analogous to the methyl group at the 3-position of the isoxazole ring.[3][4]

G cluster_0 Overall Synthetic Workflow Starting Materials\n(Furfural, Acetone, etc.) Starting Materials (Furfural, Acetone, etc.) Step 1:\n[3+2] Cycloaddition Step 1: [3+2] Cycloaddition Starting Materials\n(Furfural, Acetone, etc.)->Step 1:\n[3+2] Cycloaddition Hydroxylamine HCl Precursor\n(3-Methyl-5-(furan-2-yl)isoxazole) Precursor (3-Methyl-5-(furan-2-yl)isoxazole) Step 1:\n[3+2] Cycloaddition->Precursor\n(3-Methyl-5-(furan-2-yl)isoxazole) Step 2:\nWohl-Ziegler Bromination Step 2: Wohl-Ziegler Bromination Precursor\n(3-Methyl-5-(furan-2-yl)isoxazole)->Step 2:\nWohl-Ziegler Bromination NBS, AIBN Final Product\n(3-Bromomethyl-5-furan-2-yl-isoxazole) Final Product (3-Bromomethyl-5-furan-2-yl-isoxazole) Step 2:\nWohl-Ziegler Bromination->Final Product\n(3-Bromomethyl-5-furan-2-yl-isoxazole)

Caption: High-level overview of the two-step synthetic route.

Part 1: Scale-up Synthesis of 3-Methyl-5-(furan-2-yl)isoxazole

Principle and Rationale

The formation of the 5-substituted isoxazole ring is achieved through the reaction of a 1,3-dicarbonyl equivalent with hydroxylamine. A common and scalable approach is the use of an α,β-unsaturated ketone (a chalcone derivative). Here, 1-(furan-2-yl)but-2-en-1-one is reacted with hydroxylamine hydrochloride. The reaction proceeds via condensation and subsequent intramolecular cyclization to yield the stable aromatic isoxazole ring.[2] Ethanol is chosen as the solvent due to its favorable solubility profile for the reactants and its relatively low toxicity, making it suitable for larger scale operations. Sodium acetate is used as a mild base to neutralize the HCl salt of hydroxylamine and facilitate the reaction.

Detailed Experimental Protocol (100 g Scale)

Materials:

  • 1-(Furan-2-yl)but-2-en-1-one (1.0 eq, 100 g)

  • Hydroxylamine hydrochloride (1.5 eq, 76.5 g)

  • Sodium acetate (2.0 eq, 120 g)

  • Ethanol (1 L)

  • Deionized water

Procedure:

  • To a 2 L round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 1-(furan-2-yl)but-2-en-1-one (100 g), hydroxylamine hydrochloride (76.5 g), sodium acetate (120 g), and ethanol (1 L).

  • Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 6-8 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into 2 L of cold deionized water with stirring. A precipitate will form.

  • Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water (3 x 200 mL).

  • Dry the product under vacuum at 40-50 °C to a constant weight. The product, 3-methyl-5-(furan-2-yl)isoxazole, is typically obtained as a pale yellow or off-white solid.

Part 2: Scale-up Synthesis of 3-Bromomethyl-5-furan-2-yl-isoxazole

Principle and Rationale

The Wohl-Ziegler reaction provides a selective method for the bromination of allylic and benzylic C-H bonds.[5][6] The reaction proceeds via a free-radical chain mechanism. N-Bromosuccinimide (NBS) serves as the source of bromine radicals, and its key advantage is maintaining a low, steady concentration of molecular bromine (Br₂) in the reaction mixture, which favors radical substitution over competing electrophilic addition reactions.[4] A radical initiator, such as azobisisobutyronitrile (AIBN), is required to start the chain reaction.

For scale-up, carbon tetrachloride, the traditional solvent, should be avoided due to its toxicity and environmental concerns. Acetonitrile is a suitable alternative that is stable under radical conditions. The reaction must be conducted under anhydrous conditions, as water can lead to unwanted side reactions.

Safety Imperative: N-Bromosuccinimide is a corrosive, oxidizing solid and a lachrymator. It can decompose exothermically, especially in the presence of certain solvents like DMF or at elevated temperatures.[7] A thorough risk assessment is mandatory before proceeding with this step on a large scale. The reaction should be conducted in a well-ventilated fume hood, and personnel must wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

G cluster_1 Bromination Workflow Charge Reactor Charge Reactor: - Precursor - Anhydrous Acetonitrile Initiation Heat to 60-65°C Add AIBN Charge Reactor->Initiation NBS Addition Portion-wise addition of NBS (Control Exotherm) Initiation->NBS Addition Reaction Monitoring Monitor by TLC/HPLC (Typically 2-4 hours) NBS Addition->Reaction Monitoring Work-up Cool to RT Filter Succinimide Quench with Na₂S₂O₃ Reaction Monitoring->Work-up Purification Solvent Evaporation Recrystallization (e.g., from Isopropanol) Work-up->Purification Drying Vacuum Dry Product Purification->Drying

Caption: Detailed workflow for the Wohl-Ziegler bromination step.

Detailed Experimental Protocol (Assuming ~100 g Precursor)

Materials:

  • 3-Methyl-5-(furan-2-yl)isoxazole (1.0 eq, ~100 g from Step 1)

  • N-Bromosuccinimide (NBS) (1.1 eq, 119 g), recrystallized if necessary

  • Azobisisobutyronitrile (AIBN) (0.05 eq, 5.4 g)

  • Acetonitrile (anhydrous, 1 L)

  • Isopropanol (for recrystallization)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Set up a 2 L three-neck flask with a mechanical stirrer, thermometer, and reflux condenser under a nitrogen atmosphere.

  • Charge the flask with 3-methyl-5-(furan-2-yl)isoxazole (~100 g) and anhydrous acetonitrile (1 L). Stir to dissolve.

  • Heat the solution to 60-65 °C. Once the temperature is stable, add the radical initiator AIBN (5.4 g).

  • CAUTION: Exothermic reaction may occur. Begin the portion-wise addition of NBS (119 g) over 60-90 minutes. Monitor the internal temperature closely and control the addition rate to maintain the temperature below 75 °C.

  • After the addition is complete, maintain the reaction mixture at 65-70 °C and monitor its progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate.

  • Filter the mixture to remove the succinimide, washing the solid with a small amount of cold acetonitrile.

  • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate (2 x 200 mL) to quench any remaining bromine, followed by a wash with brine (1 x 200 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization. Dissolve the crude product in a minimal amount of hot isopropanol, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum at room temperature.

Data Summary and Characterization

CompoundStepMol. Weight ( g/mol )Molar Eq.Starting Mass (g)Theoretical Yield (g)Typical Yield (%)
1-(Furan-2-yl)but-2-en-1-one1136.151.0100--
3-Methyl-5-(furan-2-yl)isoxazole1149.15--109.585-92
N-Bromosuccinimide (NBS)2177.981.1119--
3-Bromomethyl-5-furan-2-yl-isoxazole2228.05-100 (precursor)153.075-85

Expected Characterization Data for 3-Bromomethyl-5-furan-2-yl-isoxazole:

  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.60 (dd, 1H, furan-H), ~7.20 (d, 1H, furan-H), ~6.85 (s, 1H, isoxazole-H), ~6.55 (dd, 1H, furan-H), ~4.50 (s, 2H, CH₂Br).

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~168.0, 159.0, 146.0, 144.0, 114.0, 112.5, 102.0, 25.0.

  • Mass Spectrometry (ESI+): m/z calculated for C₈H₆BrNO₂ [M+H]⁺, found corresponding peak.

References

  • El-Hiti, G. A., et al. (2017). Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate. IUCrData, 2(12). Available at: [Link]

  • Khrustalev, D., et al. (2019). A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. Eurasian Chemico-Technological Journal, 21(1), 41-44. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Available at: [Link]

  • Guan, M., et al. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development, 25(6), 1463–1470. Available at: [Link]

  • Al-Mulla, A. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molbank, 2024. Available at: [Link]

  • Harris, W. E. (1967). Bromine purification process. U.S. Patent No. 3,314,762. Washington, DC: U.S. Patent and Trademark Office.
  • Guan, M., et al. (2021). Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Available at: [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34229-34254. Available at: [Link]

  • Hovione. (2023). Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide. Hovione Knowledge Center. Available at: [Link]

  • Grokipedia. (2025). Wohl–Ziegler bromination. Available at: [Link]

  • Thermo Fisher Scientific Chemicals. (2022, October 25). Wohl Ziegler Bromination - Named Reactions in Organic Chemistry [Video]. YouTube. Available at: [Link]

  • Guan, M., et al. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development, 25(6), 1463–1470. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Available at: [Link]

  • CN107721941B. (2018). Preparation method of 3-amino-5-methyl isoxazole. Google Patents.
  • Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Available at: [Link]

  • Wallace, O. B., & Springer, D. M. (2007). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 72(15), 5852–5855. Available at: [Link]

  • Toth, G., et al. (2009). Visible-Light-Promoted Wohl–Ziegler Functionalization of Organic Molecules with N-Bromosuccinimide under Solvent-Free Reaction Conditions. Helvetica Chimica Acta, 92(3), 552-563. Available at: [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]

  • Chem-Station. (2014, April 19). Wohl-Ziegler Bromination. Chem-Station Int. Ed. Available at: [Link]

  • Reddy, C. R., et al. (2012). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Organic Letters, 14(24), 6150–6153. Available at: [Link]

  • Chobe, P., et al. (2024). Construction of Isoxazole ring: An Overview. NANO BIOMEDICINE LETTERS. Available at: [Link]

  • Khan, I., et al. (2023). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry. Available at: [Link]

  • Wang, Y., et al. (2026). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry. Available at: [Link]

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Method

Application Notes and Protocols for 3-Bromomethyl-5-furan-2-yl-isoxazole

Introduction 3-Bromomethyl-5-furan-2-yl-isoxazole is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the isoxazole and furan moieties in various biologically activ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Bromomethyl-5-furan-2-yl-isoxazole is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the isoxazole and furan moieties in various biologically active molecules. The presence of a reactive bromomethyl group makes it a valuable synthetic intermediate for introducing the 5-(furan-2-yl)isoxazole scaffold into larger molecules. However, this reactivity also necessitates careful handling and storage to ensure the safety of laboratory personnel and maintain the compound's integrity.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling and storage of 3-Bromomethyl-5-furan-2-yl-isoxazole. The protocols outlined below are based on the known reactivity of its constituent functional groups and general best practices for handling reactive chemical intermediates.

Chemical and Physical Properties

While specific experimental data for 3-Bromomethyl-5-furan-2-yl-isoxazole is not widely available, its properties can be inferred from its structure and data for analogous compounds.

PropertyValueSource/Justification
CAS Number 1357352-10-3Inferred from supplier information.
Molecular Formula C₈H₆BrNO₂Calculated from structure.
Molecular Weight 228.04 g/mol Calculated from structure.
Appearance Likely a solid at room temperature.Similar bromomethyl-isoxazole derivatives are solids.
Melting Point Not available. To be determined experimentally.
Boiling Point Not available. Likely to decompose upon heating.
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate).General property of similar organic compounds.
Stability Sensitive to moisture, heat, and light. The furan ring may be sensitive to strong acids.Inferred from the reactivity of bromomethyl and furan groups.[1][2]

Hazard Identification and Safety Precautions

Inferred Hazards:

  • Corrosive: Similar bromomethyl-isoxazole compounds are classified as corrosive and can cause severe skin burns and eye damage.[3][4]

  • Irritant: May cause respiratory irritation.[4]

  • Harmful if Swallowed: Analogous compounds are classified as acute oral toxins.

  • Lachrymator: May cause tearing.[3]

  • Alkylating Agent: The bromomethyl group is a reactive alkylating agent and should be handled with caution to avoid contact.

Core Safety Directives:

  • Work in a well-ventilated area: All handling of solid and dissolved 3-Bromomethyl-5-furan-2-yl-isoxazole must be conducted in a certified chemical fume hood.

  • Avoid contact: Prevent contact with skin, eyes, and clothing.[5]

  • Avoid inhalation: Do not breathe dust, fumes, or vapors.

  • Assume higher toxicity: Treat any new or uncharacterized compound as potentially more toxic than its components.[6]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound.

  • Hand Protection: Double-gloving with nitrile gloves is required. Change gloves immediately if contamination is suspected.[7]

  • Eye and Face Protection: Chemical safety goggles and a full-face shield are necessary to protect against splashes and airborne particles.[7]

  • Body Protection: A flame-resistant lab coat must be worn and kept fastened. For procedures with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.[7]

  • Respiratory Protection: For routine handling of small quantities within a fume hood, respiratory protection may not be necessary. However, if there is a risk of aerosolization or if handling larger quantities, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Before Handling ppe_check Don Appropriate PPE: - Double Nitrile Gloves - Safety Goggles & Face Shield - Lab Coat start->ppe_check fume_hood Work in a Certified Chemical Fume Hood ppe_check->fume_hood handling Handle Compound fume_hood->handling decontamination Decontaminate Work Area and Glassware handling->decontamination ppe_removal Properly Remove and Dispose of PPE decontamination->ppe_removal end Procedure Complete ppe_removal->end

Caption: Workflow for donning and doffing Personal Protective Equipment.

Storage and Handling Protocols

The stability of 3-Bromomethyl-5-furan-2-yl-isoxazole is critical for its successful use in synthesis. The following protocols are designed to minimize degradation.

Storage Protocol
  • Temperature: Store in a freezer at or below -20°C.[8]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture and air exposure.[9]

  • Container: Use a tightly sealed, amber glass vial or bottle to protect from light.

  • Location: Store in a designated, locked cabinet for reactive and toxic chemicals.

Handling Protocol
  • Preparation:

    • Ensure the chemical fume hood is clean and operational.

    • Have all necessary PPE, reagents, and equipment ready.

    • Prepare a quenching solution (e.g., a dilute solution of sodium thiosulfate) and have it readily accessible.

  • Dispensing:

    • Allow the container to warm to room temperature in a desiccator before opening to prevent condensation of moisture.

    • Briefly purge the container with an inert gas before and after dispensing the compound.

    • Weigh the required amount of the solid quickly and efficiently. Avoid creating dust.

    • Immediately reseal the container, purge with inert gas, and return to the freezer.

  • In Solution:

    • Dissolve the compound in an anhydrous solvent appropriate for the subsequent reaction.

    • Use the solution promptly after preparation. If short-term storage is necessary, keep the solution under an inert atmosphere and refrigerated.

Handling_Workflow cluster_handling Safe Handling and Dispensing Workflow start Retrieve from Freezer desiccator Equilibrate to Room Temp in Desiccator start->desiccator inert_gas Purge with Inert Gas desiccator->inert_gas dispense Dispense in Fume Hood inert_gas->dispense reseal Reseal and Purge dispense->reseal dissolve Dissolve in Anhydrous Solvent dispense->dissolve storage Return to Freezer reseal->storage reaction Use in Reaction Promptly dissolve->reaction

Caption: Step-by-step workflow for safe handling and dispensing.

Spill and Waste Disposal

Spill Response
  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or if there is a risk of inhalation.

  • Contain: If safe to do so, contain the spill using an absorbent material like vermiculite or sand.[10] Do not use combustible materials.

  • Neutralize (for small spills): For very small spills, carefully cover with a quenching agent like a dilute sodium thiosulfate solution.

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop the contained material into a designated hazardous waste container.[11]

  • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.

Waste Disposal
  • Reactive Waste: Unwanted or expired 3-Bromomethyl-5-furan-2-yl-isoxazole is considered reactive hazardous waste and must not be disposed of down the drain or in regular trash.[12]

  • Quenching: Before disposal, it is best practice to quench any residual reactivity. This should be done as part of the experimental procedure.

  • Containers: Collect all waste containing this compound in a clearly labeled, sealed container.[13]

  • Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[13]

Reactivity and Stability Considerations

The chemical behavior of 3-Bromomethyl-5-furan-2-yl-isoxazole is dictated by its three key structural features: the isoxazole ring, the furan ring, and the bromomethyl group.

  • Bromomethyl Group: This is the most reactive site on the molecule. It is a potent electrophile and will readily undergo nucleophilic substitution reactions. It is also a lachrymator and an alkylating agent. Bromomethyl compounds can be unstable, especially in the presence of light or heat.[1]

  • Furan Ring: The furan ring is an electron-rich aromatic system. However, it is less aromatic and more reactive than benzene. It can be susceptible to degradation under strongly acidic conditions.[2]

  • Isoxazole Ring: The isoxazole ring is a relatively stable aromatic heterocycle. However, the presence of the electron-withdrawing isoxazole ring can influence the reactivity of the adjacent furan and bromomethyl groups.

Incompatible Materials:

  • Strong Oxidizing Agents: May lead to vigorous reactions.[14]

  • Strong Bases: Can promote elimination or other side reactions with the bromomethyl group.

  • Strong Acids: May cause degradation of the furan ring.[2]

  • Nucleophiles: Will react with the bromomethyl group.

  • Moisture/Water: Can lead to hydrolysis of the bromomethyl group.

By adhering to these detailed application notes and protocols, researchers can safely handle and store 3-Bromomethyl-5-furan-2-yl-isoxazole, ensuring its integrity for synthetic applications while minimizing risks to personnel and the laboratory environment.

References

  • ResearchGate. (n.d.). Furan Derivatives. Retrieved from [Link]

  • University of California, Irvine Environmental Health & Safety. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylfuran. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • Yokum, T. S., Alsina, J., & Barany, G. (2000). Solid-phase syntheses of heterocycles containing the 2-aminothiophenol moiety. Journal of Combinatorial Chemistry, 2(3), 282–292. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (2018). Disposal of Highly Reactive Reagents. Retrieved from [Link]

  • Angene Chemical. (n.d.). Ethyl 5-(bromomethyl)isoxazole-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Photocatalytic C−H Functionalization of Nitrogen Heterocycles Mediated by a Redox Active Protecting Group. Retrieved from [Link]

  • Kalstein EU. (n.d.). Safety in the Handling of Laboratory Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

  • ResearchGate. (2025). Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. Retrieved from [Link]

  • MDPI. (2024). Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. Retrieved from [Link]

  • Uttarakhand Open University. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

  • Trelleborg Sealing Solutions. (n.d.). Materials Chemical Compatibility Guide. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 3-Bromomethyl-5-furan-2-yl-isoxazole Synthesis

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for the synthesis and optimization of 3-Bromomethyl-5-furan-2-yl-isoxazole. This guide is designed for resear...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis and optimization of 3-Bromomethyl-5-furan-2-yl-isoxazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic intermediate. The content is structured in a practical question-and-answer format to directly address potential experimental issues.

Part 1: Synthesis of the Precursor, 3-Methyl-5-(furan-2-yl)isoxazole

Before addressing the critical bromination step, ensuring a high-quality, pure starting material is paramount. The synthesis of the isoxazole core itself can present challenges.

Frequently Asked Questions (FAQs): Precursor Synthesis

Question: What is the most reliable method for synthesizing the 3-methyl-5-(furan-2-yl)isoxazole precursor?

Answer: A common and effective method is the cyclocondensation reaction between a furan-containing 1,3-dicarbonyl compound and hydroxylamine.[1] For instance, reacting 1-(furan-2-yl)butane-1,3-dione with hydroxylamine hydrochloride in a suitable solvent like ethanol, often with a mild base or under slightly acidic conditions, will yield the desired isoxazole.[2][3] An alternative route is the 1,3-dipolar cycloaddition of a furan-derived alkyne with a nitrile oxide, though this may present regioselectivity challenges.[4][5]

Question: My precursor synthesis is resulting in a mixture of regioisomers (3-furan-2-yl-5-methyl-isoxazole). How can I improve selectivity?

Answer: Regioselectivity is a known challenge in isoxazole synthesis from unsymmetrical 1,3-diketones.[4] The outcome is influenced by the pH of the reaction medium. The furan ring's electron-donating nature can influence the reactivity of the adjacent carbonyl group.

  • Expert Insight: The nitrogen of hydroxylamine typically attacks the more electrophilic carbonyl carbon. Under acidic conditions, the carbonyl adjacent to the furan ring may be less reactive due to protonation effects on the furan oxygen, potentially favoring the formation of the desired 3-methyl-5-furanyl isomer. We recommend experimenting with pH control, for example, by using a buffered system (e.g., sodium acetate/acetic acid) to drive the reaction towards the desired product.[2]

Part 2: Radical Bromination Optimization & Troubleshooting

The conversion of the methyl group of 3-methyl-5-(furan-2-yl)isoxazole to a bromomethyl group is typically achieved via a free-radical chain reaction, most commonly the Wohl-Ziegler reaction using N-Bromosuccinimide (NBS).[6][7] This reaction is highly selective for positions allylic or benzylic to a pi-system, which includes the methyl group on the isoxazole ring.

Mechanism Overview: The Wohl-Ziegler Bromination

The reaction proceeds through a classic radical chain mechanism involving three stages: initiation, propagation, and termination. A radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is decomposed by heat or light to generate initial radicals. These radicals then abstract a bromine atom from NBS to create a bromine radical (Br•), which propagates the chain.

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination Initiator Initiator 2 R• 2 R• Initiator->2 R• Δ or hν R• R• Br• Br• R•->Br• + NBS Start Isoxazole-CH3 Radical Isoxazole-CH2• Start->Radical + Br• - HBr Product Isoxazole-CH2Br Radical->Product + NBS - Succinimidyl Radical Succinimidyl Radical Succinimidyl Radical Succinimidyl Radical->Br• + HBr - Succinimide Br•_t Br• Br2 Br2 Br•_t->Br2 + Br• Br•_t2 Br• Radical_t Isoxazole-CH2• Dimer Dimer Radical_t->Dimer + Isoxazole-CH2•

Caption: Free-radical chain mechanism for NBS bromination.
Troubleshooting Guide: Common Experimental Issues

Question: My reaction shows low or no conversion of the starting material. What are the likely causes?

Answer: This is a common issue often related to the initiation of the radical chain.

G start Low / No Conversion Observed q1 Is the radical initiator active? start->q1 a1_yes Check Reagent Quality (NBS) q1->a1_yes Yes a1_no Action: Use fresh initiator. Ensure sufficient temperature/ light for decomposition. q1->a1_no No q2 Is the NBS fresh/pure? a1_yes->q2 end_node Reaction Should Proceed a1_no->end_node a2_yes Check Solvent & Conditions q2->a2_yes Yes a2_no Action: Recrystallize NBS from water to remove impurities (e.g., succinimide, Br2). q2->a2_no No q3 Is the solvent anhydrous and non-polar (e.g., CCl4)? a2_yes->q3 a2_no->end_node a3_yes Consider trace inhibitors. Action: Degas solvent before use. q3->a3_yes Yes a3_no Action: Use anhydrous CCl4 or cyclohexane. Polar solvents can interfere with the radical pathway. q3->a3_no No a3_yes->end_node a3_no->end_node

Sources

Optimization

Technical Support Center: Bromomethyl Isoxazole Synthesis

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the synthesis of bromomethyl isoxazoles. This resource is designed for researchers, chemists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of bromomethyl isoxazoles. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this critical synthetic transformation. Bromomethyl isoxazoles are highly valuable and reactive intermediates in medicinal chemistry and agrochemical development, serving as key building blocks for a wide range of functionalized molecules.[1] However, their synthesis, typically involving the radical bromination of a methylisoxazole precursor, is not without its difficulties.

This guide provides in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental outcomes to empower you to troubleshoot and optimize your reactions effectively.

Section 1: Reaction Initiation and Low Yields

This section addresses the most common and frustrating problem: low or no conversion of the starting methylisoxazole.

Q1: I've set up my bromination reaction with N-Bromosuccinimide (NBS) and my methylisoxazole starting material, but after several hours, TLC analysis shows only starting material. What's going wrong?

A1: This is a classic initiation failure, which is the Achilles' heel of many radical reactions. The bromination of the methyl group on an isoxazole ring proceeds via a free-radical chain mechanism, which requires a successful initiation step to generate a bromine radical.[2] If this doesn't happen, the propagation cycle never begins.

Causality: The reaction, known as the Wohl-Ziegler bromination, relies on a low, steady concentration of molecular bromine (Br₂) in solution. NBS serves as the source for this Br₂.[3] A radical initiator (like AIBN or benzoyl peroxide) or UV light is then required to cleave the Br-Br bond homolytically, creating the bromine radicals (Br•) that initiate the chain reaction by abstracting a hydrogen atom from the methyl group.[4]

Troubleshooting Guide for Initiation Failure:

  • Verify Initiator Integrity and Addition:

    • AIBN (Azobisisobutyronitrile): This is a thermal initiator. Ensure it is fresh. Old AIBN can decompose upon storage. Its half-life is highly temperature-dependent; for a reaction in CCl₄ refluxing at ~77°C, the half-life is about 1.3 hours. If your reaction time is very long, a second addition of the initiator may be necessary.

    • Benzoyl Peroxide (BPO): Another common thermal initiator. It is often shipped wet for stability; ensure it is properly dried before use if the reaction is water-sensitive.

    • UV Light (Photochemical Initiation): If using a UV lamp, ensure the reaction vessel is made of a material transparent to the lamp's wavelength (e.g., Pyrex or quartz) and that the lamp is functional and positioned close to the reactor.

  • Ensure Purity of NBS:

    • NBS can degrade over time, especially if exposed to moisture, turning yellow or brown due to the formation of Br₂. For best results, recrystallize NBS from water before use.[3] The purity of NBS is critical for maintaining the low Br₂ concentration needed for radical substitution rather than electrophilic addition.

  • Solvent Choice is Crucial:

    • The reaction should be performed in a non-polar, anhydrous solvent that does not react with radicals. Carbon tetrachloride (CCl₄) is the classic solvent, but due to its toxicity and environmental concerns, alternatives like dichloromethane (DCM), acetonitrile, or cyclohexane are often used.[5] Ensure the solvent is thoroughly dried before use.

  • Remove Radical Inhibitors:

    • Oxygen is a radical inhibitor. Degas the solvent before starting the reaction by bubbling nitrogen or argon through it for 15-30 minutes. Maintain a positive inert atmosphere throughout the reaction.

    • Phenolic impurities in the starting material can also inhibit the reaction. Purify the starting methylisoxazole if contamination is suspected.

Troubleshooting Workflow: Low Conversion

G start Low or No Yield Observed check_sm Step 1: Verify Starting Materials start->check_sm check_initiator Is Initiator (AIBN/BPO) fresh? Was it added correctly? check_sm->check_initiator Assess Reagents check_nbs Is NBS pure (white crystals)? check_initiator->check_nbs remedy_initiator Solution: Use fresh initiator. Consider staggered addition. check_initiator->remedy_initiator No check_solvent Is the solvent anhydrous and non-polar? check_nbs->check_solvent remedy_nbs Solution: Recrystallize NBS from water. check_nbs->remedy_nbs No remedy_solvent Solution: Use freshly distilled, dry solvent. check_solvent->remedy_solvent No check_conditions Step 2: Check Reaction Conditions check_solvent->check_conditions Yes, all reagents are good check_temp Is temperature appropriate for initiator half-life? check_conditions->check_temp check_atmosphere Was the reaction degassed? Is it under an inert atmosphere? check_temp->check_atmosphere remedy_temp Solution: Adjust reflux temperature to match initiator. check_temp->remedy_temp No remedy_atmosphere Solution: Degas solvent and maintain N2/Ar blanket. check_atmosphere->remedy_atmosphere No success Improved Yield check_atmosphere->success Yes

Caption: A decision-making flowchart for troubleshooting low yields.

Section 2: Side Reactions and Selectivity

Even when the reaction proceeds, it may not yield the desired product exclusively. This section tackles the formation of common impurities.

Q2: My reaction is working, but I'm getting a significant amount of a dibrominated product (isoxazolyl-CHBr₂) and some bromination on the isoxazole ring itself. How can I improve selectivity for the monobrominated product?

A2: This is a classic selectivity problem. The formation of dibrominated species and ring-brominated isomers points to issues with stoichiometry and reaction conditions that favor over-reaction or an alternative reaction mechanism.

Causality & Mechanistic Insight:

  • Radical Over-bromination: The desired bromomethyl isoxazole product still has a hydrogen atom that can be abstracted by a bromine radical, leading to a second bromination on the same carbon. This is often favored when the concentration of the brominating agent is too high or the reaction is left for too long.

  • Electrophilic Ring Bromination: While the isoxazole ring is generally electron-deficient and thus resistant to electrophilic substitution, it is not impossible.[1] High concentrations of molecular bromine (Br₂), often catalyzed by acid (HBr is a byproduct of the radical reaction), can lead to electrophilic attack, typically at the C4-position of the isoxazole ring.[6] This competes directly with the desired radical pathway.

Troubleshooting Guide for Poor Selectivity:

  • Control Stoichiometry:

    • Use a slight excess, but not a large one, of NBS. A range of 1.05 to 1.2 equivalents relative to the methylisoxazole is a good starting point.[5] Using a large excess of NBS is a common cause of over-bromination.[7]

  • Monitor the Reaction Closely:

    • Track the reaction's progress by TLC or GC-MS. Stop the reaction as soon as the starting material is consumed to prevent the product from being converted into the dibrominated byproduct.

  • Maintain Low Br₂ Concentration:

    • The key to favoring radical substitution over electrophilic addition is to keep the concentration of Br₂ very low. This is the primary function of NBS.[8] Ensure the reaction is shielded from direct, bright light (unless using photochemical initiation) and that the NBS is added portion-wise or that the reaction is not overheated, which can accelerate NBS decomposition and increase Br₂ levels.

  • Buffer the Reaction:

    • The radical reaction produces HBr as a byproduct. HBr can catalyze the formation of Br₂ from NBS and also promote electrophilic ring bromination. Adding a non-reactive base like calcium carbonate or sodium carbonate can scavenge the HBr as it is formed, suppressing the competing electrophilic pathway.

Mechanism: Radical vs. Electrophilic Bromination

G cluster_0 Desired Pathway: Radical Substitution on Methyl Group cluster_1 Side Reaction: Electrophilic Substitution on Ring A Isoxazole-CH3 B Isoxazole-CH2• (Radical Intermediate) A->B H• abstraction by Br• C Isoxazole-CH2Br (Product) B->C + Br2 Br_rad Br• NBS NBS Br2 Br2 (low conc.) NBS->Br2 + HBr (byproduct) Br2->Br_rad Initiator (AIBN/Δ) D Isoxazole-CH3 E Arenium Ion Intermediate D->E Electrophilic attack by Br+ F 4-Bromo-isoxazole-CH3 (Side Product) E->F -H+ Br2_high Br2 (high conc.) Br2_high->E Title Competing Reaction Pathways

Caption: Competition between desired radical and undesired electrophilic pathways.

Section 3: Product Handling and Purification

Successfully synthesizing the product is only half the battle. Bromomethyl isoxazoles are often unstable and require careful handling.

Q3: I managed to synthesize my bromomethyl isoxazole, but it seems to decompose during workup or purification on a silica gel column. How can I isolate my product successfully?

A3: This is a common issue stemming from the high reactivity of the bromomethyl group and the potential instability of the isoxazole ring itself.[1][9] The product is a potent alkylating agent and can be sensitive to both acid and base.

Causality:

  • Reactivity: The C-Br bond in the bromomethyl group is labile, making the compound a strong lachrymator and a reactive electrophile. It can react with nucleophiles, including water, alcohols from solvents, or even itself.

  • Silica Gel Acidity: Standard silica gel is slightly acidic and can promote the decomposition of sensitive compounds or cause them to streak irreversibly on the column.

  • Ring Instability: The isoxazole N-O bond can be susceptible to cleavage under harsh pH conditions, particularly basic conditions.[9]

Troubleshooting Guide for Purification and Handling:

  • Aqueous Workup:

    • Perform the aqueous workup quickly and at a low temperature. Wash the organic layer with cold, saturated sodium bicarbonate solution to remove acidic byproducts, followed by a brine wash.[5] Avoid strong bases.

  • Drying and Solvent Removal:

    • Dry the organic layer thoroughly with an anhydrous drying agent like MgSO₄ or Na₂SO₄.

    • Remove the solvent under reduced pressure at a low temperature (rotary evaporator bath temperature < 40°C) to minimize thermal decomposition.

  • Chromatography Strategy:

    • Deactivate Silica Gel: If column chromatography is necessary, consider deactivating the silica gel. This can be done by preparing a slurry of the silica in the eluent system containing 1-2% triethylamine or ammonia to neutralize the acidic sites.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or Florisil.

    • Swift Chromatography: Do not let the product sit on the column for an extended period. Run the column as quickly as is practical while still achieving separation. A typical purification involves flash chromatography on silica gel.[5]

  • Storage and Stability:

    • Bromomethyl isoxazoles are often unstable at room temperature. Store the purified product under an inert atmosphere (N₂ or Ar) at low temperatures (≤ 4°C or in a freezer at -20°C).

    • Avoid storing the product in protic solvents. If a solution is needed, use an anhydrous aprotic solvent like DCM or toluene.

Section 4: Safety and Handling
Q4: What are the primary safety concerns when synthesizing and handling bromomethyl isoxazoles?

A4: Safety must be the highest priority. Bromomethyl isoxazoles and the reagents used to synthesize them pose significant chemical hazards.

Hazard Overview & Mitigation:

Hazard CategoryAssociated Substance(s)Risk DescriptionMandatory Safety Protocol
Corrosive & Lachrymatory Bromomethyl Isoxazole Product The product is a potent alkylating agent. It is a strong lachrymator (causes tearing) and can cause severe chemical burns to the skin, eyes, and respiratory tract.[10][11]Always handle in a certified chemical fume hood. Wear chemical splash goggles, a face shield, a lab coat, and heavy-duty nitrile or neoprene gloves.[12]
Toxic & Hazardous Solvents Carbon Tetrachloride (CCl₄), Dichloromethane (DCM)CCl₄ is a known carcinogen and ozone-depleting substance. DCM is a suspected carcinogen. Both are volatile and toxic upon inhalation.Use only in a well-ventilated fume hood. Minimize quantities and consider safer, modern solvent alternatives where possible.
Thermally Unstable Reagents Benzoyl Peroxide (BPO), AIBNBPO can be explosive when dry and subjected to shock or heat. AIBN decomposes to release nitrogen gas, which can pressurize a sealed vessel.Do not heat BPO when dry. Store initiators according to manufacturer recommendations (typically refrigerated). Never conduct the reaction in a sealed container.
Reactive & Corrosive Reagents N-Bromosuccinimide (NBS)NBS is a source of bromine and is corrosive. It can release bromine gas, which is highly toxic and corrosive.[8]Handle NBS in a fume hood. Avoid inhalation of dust. Ensure any spills are neutralized appropriately.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

References
  • Journal of ISAS. (2024). Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide-Free Aqueous Medium using Hydrodynamic Voltammetry.
  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. [Link]

  • Fisher Scientific. (2025). SAFETY DATA SHEET: 5-(Bromomethyl)-3-phenylisoxazole. [Link]

  • Rei, M. H. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • ResearchGate. (2021). pH and temperature stability of the isoxazole ring in leflunomide. [Link]

  • Scientific Update. (2024). A Dangerous Bromance. [Link]

  • The Organic Chemistry Tutor. (2021). NBS (n-bromosuccinimide) reaction mechanism for allylic bromination. YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Regioselectivity in Furan-Isoxazole Synthesis

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth, actionable insights into controlling regioselectivity during the synthesis of furan-isoxazole scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth, actionable insights into controlling regioselectivity during the synthesis of furan-isoxazole scaffolds. These structures are of significant interest in drug discovery, and mastering their synthesis is crucial for developing novel therapeutic agents.[1][2] This resource moves beyond simple protocols to explain the causal factors behind experimental outcomes, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to furan-isoxazoles and what are the potential regioisomers?

A1: The most common and versatile method for synthesizing the isoxazole ring is the [3+2] cycloaddition (a type of 1,3-dipolar cycloaddition) between a nitrile oxide (the 1,3-dipole) and an alkene or alkyne (the dipolarophile).[3] In this specific case, the furan ring acts as the dipolarophile. The reaction involves the π-system of one of the furan's double bonds reacting with the nitrile oxide.

Due to the asymmetry of both the furan ring (C2-C3 vs. C4-C5 double bonds, and the different reactivity of the α and β positions) and the nitrile oxide, two primary regioisomers can be formed from the reaction at the C2-C3 double bond. Using the standard isoxazole numbering, where the oxygen is position 1, these are:

  • 3,5-Disubstituted Isoxazole: The carbon of the nitrile oxide (C-R) bonds to the C3 of the furan ring.

  • 3,4-Disubstituted Isoxazole: The carbon of the nitrile oxide (C-R) bonds to the C2 of the furan ring.

Controlling which of these isomers is formed is the central challenge of regioselectivity in this synthesis.

G cluster_reactants Reactants cluster_products Potential Regioisomers Furan Furan TS1 Transition State A Furan->TS1 + Nitrile Oxide TS2 Transition State B Furan->TS2 NitrileOxide R-C≡N⁺-O⁻ (Nitrile Oxide) NitrileOxide->TS1 NitrileOxide->TS2 Isoxazole_35 3,5-Regioisomer Isoxazole_34 3,4-Regioisomer TS1->Isoxazole_35 Pathway A TS2->Isoxazole_34 Pathway B

Caption: Reaction overview for furan-isoxazole synthesis.

Q2: What fundamental theory explains the regioselectivity in this cycloaddition?

A2: The regioselectivity of 1,3-dipolar cycloadditions is primarily governed by Frontier Molecular Orbital (FMO) theory .[4][5] This theory posits that the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

The reaction proceeds through the pathway where the energy gap between the interacting orbitals (HOMO-LUMO) is smallest. The regiochemical outcome is determined by the alignment of the orbital lobes with the largest coefficients.

  • Type I (Dipole-HOMO controlled): The reaction is dominated by the interaction of the HOMO of the dipolarophile (furan) and the LUMO of the 1,3-dipole (nitrile oxide). This is common when the furan has electron-donating groups (EDGs).

  • Type II (Dipole-LUMO controlled): The reaction is dominated by the interaction of the LUMO of the dipolarophile (furan) and the HOMO of the 1,3-dipole (nitrile oxide). This occurs when the furan bears electron-withdrawing groups (EWGs).

By strategically placing EDGs or EWGs on either the furan or the nitrile oxide, you can modulate the HOMO/LUMO energy levels and the magnitude of the orbital coefficients at different atoms, thereby steering the reaction towards a desired regioisomer.[5]

Troubleshooting Guide & Optimization Protocols

Q3: My reaction yields a mixture of regioisomers. What are the primary factors to investigate for improving selectivity?

A3: Achieving high regioselectivity is a common challenge.[6][7] A mixture of isomers indicates that the energy barriers for the two competing transition states are very similar. You must alter the experimental conditions to favor one pathway over the other.

Troubleshooting Workflow:

G start Poor Regioselectivity Observed sub_mod Substrate Modification (Electronic & Steric) start->sub_mod cond_opt Reaction Condition Optimization start->cond_opt electronics Tune Electronic Properties: - Add EDG/EWG to Furan - Modify Nitrile Oxide Substituent sub_mod->electronics sterics Introduce Steric Hindrance: - Use bulky groups near one reaction face sub_mod->sterics solvent Screen Solvents: (Toluene, MeCN, EtOH, etc.) cond_opt->solvent temp Vary Temperature: (e.g., RT, 50 °C, reflux) cond_opt->temp catalyst Add Catalyst/Additive: (e.g., Lewis Acids like BF₃·OEt₂) cond_opt->catalyst result Improved Regioselectivity electronics->result sterics->result solvent->result temp->result catalyst->result

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Prospective X-ray Crystallographic Analysis of 3-Bromomethyl-5-furan-2-yl-isoxazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the Isoxazole Scaffold In the landscape of medicinal chemistry, the isoxazole ring system represents a "privil...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Isoxazole Scaffold

In the landscape of medicinal chemistry, the isoxazole ring system represents a "privileged scaffold." Its derivatives are known to exhibit a vast spectrum of biological and pharmaceutical activities, including antiviral, anti-HIV, and anticonvulsant properties.[1][2] The unique electronic and steric properties of the isoxazole ring allow for diverse, high-affinity interactions with biological targets.[3] The specific functionalization with a furan moiety at the 5-position and a reactive bromomethyl group at the 3-position creates a molecule of significant interest. The furan ring can engage in various non-covalent interactions, while the bromomethyl group serves as a crucial synthetic handle for further derivatization and a potential director of crystal packing through halogen bonding.

However, the precise three-dimensional arrangement of atoms and the subtle interplay of intermolecular forces that govern the solid-state properties of these molecules can only be definitively determined by single-crystal X-ray diffraction. To date, a public crystal structure for 3-Bromomethyl-5-furan-2-yl-isoxazole has not been reported in the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures.[3][4][5]

This guide, therefore, serves as a comprehensive, predictive, and methodological framework for researchers embarking on the synthesis, crystallization, and structural characterization of this novel class of compounds. We will not only provide robust, field-proven protocols but also explain the critical reasoning behind each experimental choice. Our objective is to equip you with the tools to generate high-quality crystallographic data and to offer a comparative framework for interpreting your results in the context of structurally related compounds.

Part 1: A Proposed Synthetic Pathway via 1,3-Dipolar Cycloaddition

The most reliable and versatile method for constructing the 3,5-disubstituted isoxazole core is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[6][7] This reaction is highly efficient and regioselective, making it ideal for the synthesis of our target molecule and its derivatives.

We propose a two-step, one-pot synthesis starting from commercially available bromoacetaldehyde oxime and 2-ethynylfuran. The in situ generation of bromoacetonitrile oxide, the key 1,3-dipole, is achieved by dehydrohalogenation of an intermediate hydroximoyl bromide, which then reacts with the furan-containing alkyne to yield the target isoxazole.

Synthetic Pathway cluster_0 Step 1: Nitrile Oxide Generation cluster_1 Step 2: [3+2] Cycloaddition Start Bromoacetaldehyde Oxime Intermediate Bromoacetohydroximoyl Bromide Start->Intermediate NitrileOxide Bromoacetonitrile Oxide (1,3-Dipole) Intermediate->NitrileOxide Product 3-Bromomethyl-5-furan-2-yl-isoxazole NitrileOxide->Product Dipolarophile 2-Ethynylfuran (Dipolarophile)

Caption: Proposed synthesis of 3-Bromomethyl-5-furan-2-yl-isoxazole.

Experimental Protocol: Synthesis
  • Preparation of the Hydroximoyl Bromide: To a stirred solution of bromoacetaldehyde oxime (1.0 eq) in N,N-dimethylformamide (DMF, 0.5 M) at 0 °C, add N-bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 2 hours. The formation of the intermediate bromoacetohydroximoyl bromide can be monitored by thin-layer chromatography (TLC).

  • Cycloaddition: To the reaction mixture containing the crude hydroximoyl bromide, add 2-ethynylfuran (1.2 eq). Cool the mixture again to 0 °C.

  • In Situ Nitrile Oxide Formation and Reaction: Add triethylamine (Et3N, 2.5 eq) dropwise to the cooled mixture. The base facilitates the elimination of HBr to generate the reactive bromoacetonitrile oxide, which is immediately trapped by the 2-ethynylfuran in a [3+2] cycloaddition.[8] Stir the reaction at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 3-Bromomethyl-5-furan-2-yl-isoxazole.

Part 2: The Art of Crystallization: From Solution to Single Crystal

Obtaining a diffraction-quality single crystal is often the most challenging step in X-ray crystallography.[9] For small organic molecules, success hinges on a systematic exploration of solvents and crystallization techniques to find the narrow window of supersaturation that favors slow, ordered growth over rapid precipitation.

Crystallization Methodologies: A Comparative Overview
MethodPrincipleAdvantagesDisadvantagesBest Suited For
Slow Evaporation Solvent is slowly removed from a saturated solution, gradually increasing solute concentration.Simple setup, requires minimal sample.Can lead to "skin" formation on the surface; evaporation rate can be hard to control.Thermally stable, non-volatile compounds.
Vapor Diffusion An anti-solvent (precipitant) vapor diffuses into a droplet of the sample solution, reducing the solubility of the sample.[10]Excellent control over the rate of equilibration; widely used for both small molecules and proteins.Requires careful selection of solvent/anti-solvent pairs.Compounds where solubility changes significantly with solvent composition.
Slow Cooling A saturated solution at an elevated temperature is slowly cooled, decreasing solubility and inducing crystallization.Good for compounds with a steep solubility curve with respect to temperature.Requires precise temperature control; not suitable for heat-sensitive compounds.Compounds with high solubility in a given solvent at elevated temperatures.

Causality Behind Method Selection: For our target molecule, which possesses moderate polarity due to the furan and isoxazole rings, a vapor diffusion approach is highly recommended. This method offers the most delicate control over the approach to supersaturation. A good starting point would be dissolving the compound in a moderately polar solvent in which it is soluble (e.g., dichloromethane, ethyl acetate) and allowing a less polar anti-solvent (e.g., hexane, heptane) to diffuse into it.

Crystallization Workflow Start Purified Compound Solubility Solubility Screening (Various Solvents) Start->Solubility Decision Select Crystallization Method Solubility->Decision VaporDiffusion Vapor Diffusion Setup (Solvent + Anti-solvent) Decision->VaporDiffusion Good Solvent/ Anti-solvent Pair SlowEvap Slow Evaporation Setup (Saturated Solution) Decision->SlowEvap Soluble in Volatile Solvent SlowCool Slow Cooling Setup (Temp Gradient) Decision->SlowCool High Solubility at High Temp Incubate Incubate & Observe (Days to Weeks) VaporDiffusion->Incubate SlowEvap->Incubate SlowCool->Incubate Result Analyze Outcome Incubate->Result Crystal Single Crystals (Diffraction Quality) Result->Crystal Success Precipitate Precipitate / Oil Result->Precipitate Failure NoChange Clear Solution Result->NoChange Failure Optimize Optimize Conditions (Concentration, Temp, Ratio) Precipitate->Optimize NoChange->Optimize Optimize->Decision

Caption: Decision workflow for crystallization screening.

Part 3: From Crystal to Structure: The X-ray Diffraction Workflow

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, the process of determining its atomic structure begins.[9] This is a standardized yet intricate workflow involving data collection, processing, and computational refinement.

X-ray Crystallography Workflow cluster_0 Data Collection cluster_1 Data Processing cluster_2 Structure Solution & Refinement Mount Mount Crystal on Goniometer Xray Expose to Monochromatic X-ray Beam Mount->Xray Rotate Rotate Crystal & Collect Diffraction Images Xray->Rotate Integrate Integrate Spot Intensities Rotate->Integrate Scale Scale & Merge Data Integrate->Scale UnitCell Determine Unit Cell & Space Group Scale->UnitCell Solve Solve Phase Problem (e.g., SHELXT) UnitCell->Solve Build Build Initial Model Solve->Build Refine Refine Atomic Positions & Thermal Parameters (e.g., SHELXL) Build->Refine Validate Validate Final Structure (R-factors, CIF check) Refine->Validate Final Final Structural Model (CIF) Validate->Final

Caption: Standard workflow for single-crystal X-ray diffraction.

Key Experimental Steps
  • Crystal Mounting: A single, defect-free crystal is carefully selected under a microscope and mounted on a goniometer head, typically held at a low temperature (e.g., 100 K) by a stream of nitrogen gas to minimize thermal vibrations.

  • Data Collection: The crystal is placed in an intense, monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Processing: The collected images are processed to determine the position and intensity of each diffraction spot. This information is used to determine the dimensions of the unit cell (the basic repeating block of the crystal) and the space group (the set of symmetry operations that describe the crystal).

  • Structure Solution and Refinement: Computational methods are used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data using software such as SHELXL to achieve the best possible fit.[11] The quality of the final model is assessed using metrics like the R-factor.

Part 4: A Framework for Comparative Structural Analysis

While the crystal structure of our target molecule is unknown, we can predict key structural features and understand how to interpret them by comparing the crystallographic data of related compounds. This comparative approach is essential for understanding structure-activity relationships (SAR).

Below is a predictive comparison table. It frames the key questions a researcher should ask when analyzing the structure of a novel 3-Bromomethyl-5-furan-2-yl-isoxazole derivative, using real data from known structures as benchmarks.

ParameterHypothetical Target: 3-Bromomethyl-5-furan-2-yl-isoxazole Comparator 1: 5-(furan-2-yl)-oxadiazole Derivative[12]Comparator 2: Brominated Acridine Derivative[9]
Crystal System To be determinedMonoclinicMonoclinic
Space Group To be determinedP2₁/nP2₁/n
Unit Cell (a, b, c, β) To be determineda = 13.195 Åb = 5.616 Åc = 14.958 Åβ = 107.00°a = 9.647 Åb = 14.030 Åc = 13.894 Åβ = 100.95°
Key Torsion Angle Furan-Isoxazole Dihedral Angle: What is the degree of twist between the two rings? Is the conformation planar or twisted?Furan-Phenyl Dihedral Angle: 7.51° (Relatively planar)N/A
Key Intermolecular Interactions Halogen Bonding: Does the Br atom interact with O or N atoms (C-Br···O/N)?[13]π-π Stacking: Do the furan or isoxazole rings stack?N-H···N Hydrogen BondsC-H···π Interactionsπ-π Stacking [Centroid-Centroid = 3.29 Å]C-H···N InteractionsNo significant halogen bonding reported in this specific structure.
Expert Insights for Comparative Analysis:
  • The Furan Moiety's Influence: Based on Comparator 1, which also contains a 5-membered heterocyclic ring attached to a furan, we can anticipate that the furan and isoxazole rings in our target molecule may adopt a nearly co-planar arrangement.[12] This planarity can facilitate π-π stacking interactions, which are crucial drivers of crystal packing and can influence material properties like solubility. Any significant deviation from planarity in your derivatives could indicate steric hindrance from added substituents.

  • The Bromomethyl Group's Role: The bromomethyl group is more than just a synthetic handle; it is a powerful director of crystal packing through halogen bonding.[14] While Comparator 2 does not exhibit this interaction, it is a well-documented phenomenon. Look for short contacts (less than the sum of the van der Waals radii) between your bromine atom and electronegative atoms like oxygen (from the furan or isoxazole rings of a neighboring molecule) or nitrogen (from the isoxazole ring).[15] The presence and geometry of these C-Br···O/N interactions can rationalize the observed crystal packing and are of high interest in drug design for stabilizing ligand-receptor binding.

  • Analyzing Derivatives: When you synthesize derivatives (e.g., by adding a methyl or chloro group to the furan ring), this comparative framework becomes invaluable. Does the new substituent disrupt the π-π stacking observed in the parent compound? Does it create a new, competing hydrogen or halogen bond? Answering these questions at the atomic level is fundamental to establishing a rational basis for drug development.

References

  • Ravi, A. J., Vinayaka, A. C., Jeyaseelan, S., Sadashiva, M. P., & Devarajegowda, H. C. (2015). Crystal structure of 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o492–o493. [Link]

  • Lough, A. (2010). X-Ray Crystallography of Chemical Compounds. In X-Ray Crystallography. InTech. Available from: [Link]

  • Sparks, T. C., & Crouse, G. D. (2011). Natural products as a source of isoxazoline insecticides. Pest Management Science, 67(6), 608-616.
  • Wikipedia contributors. (2023). 1,3-Dipolar cycloaddition. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Zhang, Q., et al. (2015). The crystal structure of 10-(1-bromoethyl)-14-(bromomethyl)dibenzo[a, c]acridine, C24H17NBr2. Zeitschrift für Kristallographie - New Crystal Structures, 230(2), 111-112.
  • Pérez-Temprano, M. H., et al. (2016). Redox and Spin States Series of an Organometallic Heme Analogue Based on a Non-Innocent NHC/N-Donor Hybrid Macrocycle. Inorganic Chemistry, 55(1), 130-141.
  • Saeed, S., et al. (2017). Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate.
  • Jotani, M. M., et al. (2013). Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1828.
  • Politzer, P., Murray, J. S., & Clark, T. (2013). Halogen bonding and other σ-hole interactions. In Intermolecular Interactions in Crystals. Royal Society of Chemistry.
  • Akbas, H., & Alyar, S. (2021). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Molecules, 26(16), 4983.
  • Farmaceutici, I. B. I. G. (1987). Process for the preparation of 3,5-disubstituted isoxazoles.
  • Fleming, P. E., & Bradner, J. (2018). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2018(4), M1021.
  • Virovets, A. V., et al. (2022). Non-Covalent Interactions in the Crystal Structures of Perbrominated Sulfonium Derivatives of the closo-Decaborate Anion. International Journal of Molecular Sciences, 23(19), 11985.
  • Arshad, M. N., et al. (2023). Crystal structure and Hirshfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d][1][16]dioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole chloroform 0.585-solvate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 2), 150-155.

  • Domingo, L. R., & Ríos-Gutiérrez, M. (2016). Revealing Stepwise Mechanisms in Dipolar Cycloaddition Reactions: Computational Study of the Reaction between Nitrones and Isocyanates. The Journal of Organic Chemistry, 81(1), 143-152.
  • Musso, D. S., et al. (2017). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. Organic & Biomolecular Chemistry, 15(42), 8969-8980.
  • Herberhold, M., et al. (2012). Molecular and Crystal Structures of Some Bromocymantrenes. Zeitschrift für anorganische und allgemeine Chemie, 638(12-13), 2027-2035.
  • Abbas, F. A., et al. (2014). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmaceutical and Chemical Sciences, 3(4), 717-724.
  • Fujiwara, Y., et al. (2012). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 109(24), 9269-9273.
  • Volobueva, A. D., et al. (2023). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (-)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. International Journal of Molecular Sciences, 24(21), 15638.
  • Joshi, R., & Sharma, P. (2017). Synthesis of some isoxazole derivatives by ring transformation of pyrone-2.
  • Ravi, A. J., et al. (2015). Crystal structure of 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol.
  • Gálico, D. A., et al. (2018). The nature of the C-Br···Br-C intermolecular interactions found in molecular crystals: A general theoretical-database study. CrystEngComm, 20(21), 2848-2858.
  • Bhalgat, C. M., et al. (2023). Synthesis of Fused Isoxazoles: A Comprehensive Review. Eng. Proc., 59, 222.
  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination.
  • Organic Chemistry Explained. (2019, January 3). cycloadditions with nitrile oxides [Video]. YouTube. [Link]

  • Li, Y., et al. (2023). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry, 88(2), 1011-1022.
  • Gurbanov, A. V., et al. (2021). Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine.
  • Anstey, M. (n.d.). Crystal Structures Submitted to the CSD. Anstey Research Group. Retrieved January 26, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

A-Z Guide to Personal Protective Equipment for Handling 3-Bromomethyl-5-furan-2-yl-isoxazole

The core principle of this guide is to explain the causality behind each safety recommendation, ensuring that every procedural step is a self-validating component of a comprehensive safety system. Part 1: Hazard Analysis...

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this guide is to explain the causality behind each safety recommendation, ensuring that every procedural step is a self-validating component of a comprehensive safety system.

Part 1: Hazard Analysis - A Structure-Based Approach

Before selecting PPE, we must first understand the potential risks posed by 3-Bromomethyl-5-furan-2-yl-isoxazole. Its structure contains three key functional groups that guide our safety protocol:

  • Bromomethyl Group (-CH2Br): This is a significant source of hazard. Bromomethylated compounds are often potent lachrymators, meaning they can cause severe eye irritation and tearing.[1][2] Furthermore, this group functions as an alkylating agent. Alkylating agents are reactive compounds that can covalently bond to biological macromolecules like DNA, making them potential mutagens or carcinogens.[3] They are also known to be corrosive, capable of causing severe skin burns and damage upon contact.[1][4]

  • Isoxazole Ring: This heterocyclic moiety is found in numerous biologically active compounds and pharmaceuticals.[5][6] While the isoxazole ring itself is relatively stable, derivatives can cause skin, eye, and respiratory irritation.[7]

  • Furan Ring: Furan and its derivatives can be toxic, and their metabolic pathways can sometimes lead to reactive intermediates. The handling of furan-containing compounds requires precautions to prevent inhalation and skin contact.[8]

Based on this structural analysis, we must assume 3-Bromomethyl-5-furan-2-yl-isoxazole is a corrosive, lachrymatory, and potentially toxic substance with skin-sensitizing capabilities.

Part 2: The Hierarchy of Controls - PPE as the Final Barrier

It is critical to remember that PPE is the last line of defense. Before any handling occurs, the following controls must be in place:

  • Elimination/Substitution: If possible, consider if a less hazardous chemical can be used.

  • Engineering Controls: All work with this compound, including weighing, preparing solutions, and running reactions, must be conducted within a certified chemical fume hood to control vapor and aerosol exposure.[9]

  • Administrative Controls: Access to areas where this chemical is handled should be restricted. All personnel must be thoroughly trained on its potential hazards and the specific procedures outlined in this guide.[10][11]

Part 3: Core PPE Requirements

The following PPE is mandatory for all procedures involving 3-Bromomethyl-5-furan-2-yl-isoxazole.

Hand Protection: The Critical Barrier

Due to the corrosive nature of bromomethyl groups and the potential for skin absorption, glove selection is paramount.

  • Glove Type: Nitrile gloves are a suitable initial choice for splash protection against a variety of chemicals.[12] However, given that halogenated organic compounds can degrade some materials, double-gloving is required.

  • Procedure:

    • Don a pair of standard disposable nitrile gloves as the base layer.

    • Wear a second pair of heavier-duty nitrile or neoprene gloves over the first pair.[13] This provides an additional protective layer and extends the breakthrough time.

  • Causality: The double-glove system mitigates the risk of exposure from a single point of failure (e.g., a small tear or puncture). Should the outer glove be compromised, the inner glove provides a temporary barrier, allowing the user to exit the hazardous area and decontaminate safely. For extended or high-concentration work, consider using laminate gloves (e.g., Silver Shield) under an outer nitrile glove for maximum protection.[14]

  • Immediate Action: If gloves come into contact with the chemical, they must be changed immediately. Do not wait for visible signs of degradation.[15]

Eye and Face Protection: Defending Against a Lachrymator

The presence of the bromomethyl group means we must anticipate a strong lachrymatory effect.

  • Required Equipment:

    • Safety Goggles: Indirectly vented, chemical splash goggles that form a complete seal around the eyes are mandatory. Standard safety glasses are insufficient as they do not protect against vapors and splashes from all angles.[12]

    • Face Shield: A full-face shield must be worn over the safety goggles whenever there is a significant risk of splashes, such as when transferring solutions or working with larger quantities.

  • Causality: The combination of goggles and a face shield provides multi-layered protection. Goggles protect the eyes from vapors and direct splashes, while the face shield protects the rest of the face from corrosive splashes.[16]

Body Protection: Shielding from Spills and Splashes
  • Required Equipment:

    • Laboratory Coat: A flame-resistant lab coat with long sleeves and a fully fastened front is required.[12]

    • Chemical-Resistant Apron: For procedures involving larger volumes (>100 mL) or a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.

  • Personal Clothing: Long pants and fully enclosed, chemical-resistant shoes are mandatory.[12] Open-toed shoes, shorts, and skirts are strictly prohibited in the laboratory.

Part 4: Respiratory Protection

While engineering controls (i.e., the fume hood) are the primary means of preventing inhalation exposure, respiratory protection may be necessary in specific situations.

  • When is a Respirator Needed?

    • During a large spill or release outside of a fume hood.

    • When engineering controls are not available or are malfunctioning.

    • When weighing large quantities of the solid compound if there is a risk of aerosolization.

  • Type of Respirator: A full-face air-purifying respirator (APR) with combination organic vapor/acid gas cartridges is recommended. In an emergency spill situation, a self-contained breathing apparatus (SCBA) provides the highest level of protection.[16]

  • Important Note: The use of a respirator requires a formal respiratory protection program, including fit testing and medical clearance, as mandated by OSHA.[10]

Part 5: Operational and Disposal Plans

Safe operations extend beyond wearing PPE to include procedural diligence and proper waste management.

Step-by-Step Handling Procedure
  • Preparation: Before starting, ensure an emergency eyewash station and safety shower are accessible and unobstructed. Prepare a designated waste container for brominated organic compounds.[9]

  • Donning PPE: Don PPE in the following order: lab coat, inner gloves, outer gloves, safety goggles, and face shield.

  • Handling: Conduct all manipulations within a chemical fume hood. Keep the sash at the lowest possible height.

  • Doffing PPE: Remove PPE before leaving the laboratory in the following order to prevent cross-contamination: outer gloves, face shield, apron, lab coat, and finally, inner gloves.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.[17]

Spill Management
  • For a Small Spill (inside a fume hood):

    • Alert nearby personnel.

    • Wearing your full core PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.

    • Collect the contaminated absorbent into a designated, sealed container for hazardous waste.

    • Clean the area with a suitable solvent, followed by soap and water.

  • For a Large Spill (outside a fume hood):

    • Evacuate the area immediately.

    • Alert others and activate the fire alarm if necessary.

    • Contact your institution's Environmental Health and Safety (EHS) department.

    • Only personnel trained in hazardous spill response and equipped with appropriate respiratory protection should attempt to clean up the spill.[3]

Disposal Plan
  • Waste Segregation: All waste contaminated with 3-Bromomethyl-5-furan-2-yl-isoxazole, including excess reagent, contaminated absorbent materials, gloves, and pipette tips, must be collected in a clearly labeled, sealed container for halogenated organic waste.[18]

  • Disposal Protocol: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[18][19] Do not pour this chemical down the drain or mix it with other waste streams.

Summary and Visual Guides

PPE Requirement Summary Table
TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<1g) Double Nitrile GlovesSafety GogglesLab CoatNot required (in fume hood)
Solution Preparation Double Nitrile GlovesGoggles & Face ShieldLab CoatNot required (in fume hood)
Reaction Workup Double Nitrile GlovesGoggles & Face ShieldLab Coat & ApronNot required (in fume hood)
Large Spill Cleanup Heavy-Duty GlovesGoggles & Face ShieldChemical SuitFull-Face APR or SCBA
PPE Selection Workflow

This diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_0 Hazard Assessment cluster_1 Engineering & Administrative Controls cluster_2 PPE Selection cluster_3 Final Action Start Handling 3-Bromomethyl-5-furan-2-yl-isoxazole AssessTask Assess Task: - Scale - Aerosol Risk - Splash Potential Start->AssessTask Controls Work in Fume Hood? Access Restricted? AssessTask->Controls CorePPE Core PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat Controls->CorePPE Yes SplashRisk High Splash Risk? CorePPE->SplashRisk SpillRisk Spill / Emergency? SplashRisk->SpillRisk No AddFaceShield Add Face Shield & Apron SplashRisk->AddFaceShield Yes AddRespirator Add Full-Face Respirator & Chemical Suit SpillRisk->AddRespirator Yes Proceed Proceed with Caution SpillRisk->Proceed No AddFaceShield->SpillRisk AddRespirator->Proceed

Caption: PPE Selection Workflow for Handling the Compound.

References

  • ASHP. (2018). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances. [Link]

  • International Furan Chemicals BV. (2020). Safety Data Sheet: FURFURAL. [Link]

  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?[Link]

  • University of Washington. (n.d.). Standard Operating Procedure: Bromine. [Link]

  • U.S. Environmental Protection Agency. (1983). Bromination Process for Disposal of Spilled Hazardous Materials. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Glove Selection Chart. [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • Pan American Health Organization. (n.d.). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. [Link]

  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]

  • Washington State University Spokane. (n.d.). Glove Selection Chart. [Link]

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  • OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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